Pyrene
Description
Significance of Pyrene (B120774) in Contemporary Chemical Sciences
The significance of this compound in contemporary chemical sciences is multifaceted. Its fluorescent properties are widely exploited in fluorescence spectroscopy, where it serves as a sensitive probe for analyzing the polarity and structural properties of various environments, including proteins, DNA, and lipid membranes nih.govresearchgate.netoup.com. The ability of this compound to form excimers – excited-state dimers characterized by a distinct, red-shifted emission band – is particularly useful for sensing proximity and conformational changes in molecular systems nih.govnih.govmdpi.com. This excimer formation is concentration-dependent and sensitive to spatial restrictions and molecular diffusion d-nb.infonih.gov.
Beyond its role as a fluorescent probe, this compound is a crucial building block in the design and synthesis of advanced materials researchgate.netrsc.org. Its incorporation into polymers and small molecules leads to materials with tailored electronic and photophysical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) researchgate.netuky.edupmarketresearch.com. The modification of the this compound core with different functional groups allows for fine-tuning of these properties, influencing factors like charge transport and light emission efficiency researchgate.netacs.org.
This compound derivatives are also actively researched for their potential in bioimaging and theranostics, often leveraging the concept of aggregation-induced emission (AIE) mdpi.com. These materials become highly emissive in aggregated states, which is advantageous for imaging in biological environments where aggregation might occur mdpi.com. Furthermore, this compound-based probes are being developed for the selective detection of various analytes, including metal ions bohrium.commdpi.comrsc.org.
Evolution of this compound Research: Historical Context and Emerging Trends
The study of this compound has a long history, dating back to its discovery in coal tar in 1837 by Laurent uky.edu. The name "this compound," derived from the Greek word for "fire," reflects its origin from the destructive distillation of organic substances uky.edu. Early research focused on its isolation and synthesis, with methods for preparation being developed throughout the early to mid-20th century uky.edu. Theodor Förster's report on the observation of intermolecular excimers in a this compound solution in 1954 marked a pivotal moment, establishing this compound as a gold standard for studying molecular microenvironments using fluorescence uky.edu.
The past few decades have seen a significant increase in interest in this compound, particularly driven by advancements in materials science and organic electronics uky.edu. Emerging trends in this compound research include the development of novel this compound derivatives with enhanced and specific photophysical properties through precise chemical functionalization and molecular architecture design researchgate.netacs.org. Research is actively exploring the relationship between the molecular structure of this compound-based materials and their aggregation behavior, and how this influences their optoelectronic properties rsc.org.
Another key trend is the application of this compound in the development of highly sensitive fluorescent probes for biological and environmental sensing pmarketresearch.comrsc.orgrsc.org. This includes the design of probes that exhibit ratiometric signaling or aggregation-induced emission for improved detection and imaging capabilities mdpi.commdpi.com. The use of this compound-based materials in metal-organic frameworks (MOFs) is also an active area of research, leveraging this compound's fluorescence properties for sensing and other applications within these porous structures rsc.org. Furthermore, studies are investigating the fundamental photophysical processes of this compound and its derivatives, including excimer formation kinetics and the influence of substituents on fluorescence quantum yields mdpi.comacs.orgscirp.org.
The continued exploration of this compound's unique properties and the development of new synthetic methodologies for its functionalization are driving its expanding role in diverse areas of advanced chemical research mdpi.comorgsyn.org.
Data Table:
| Property | Value | Source/Context |
| Molecular Formula | C₁₆H₁₀ | algoreducation.comnih.gov |
| Molecular Weight | 202.25 g/mol | nih.govfishersci.ca |
| Density | 1.27 g/cm³ at 73.4 °F | nih.gov |
| Melting Point | 156 °C | algoreducation.com |
| Boiling Point | 393 °C | algoreducation.com |
| Fluorescence Emission | ~375, 379, 385, 395, 410 nm (monomer) | nih.govnih.gov |
| Excimer Emission | ~460 nm (broad, unstructured band) | wikipedia.orgnih.govnih.gov |
| Fluorescence Lifetime | 40-60 ns (excimer-based probes) | mdpi.com |
| Fluorescence Quantum Yield (ethanol, 293 K) | 0.65 | wikipedia.org |
| Excimer Formation Discovery | 1954 (Theodor Förster) | wikipedia.orguky.edu |
Structure
3D Structure
Properties
CAS No. |
1228182-40-8 |
|---|---|
Molecular Formula |
C16H10 |
Molecular Weight |
218.133 g/mol |
IUPAC Name |
pyrene |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 |
InChI Key |
BBEAQIROQSPTKN-BZDICNBSSA-N |
impurities |
... The usual contaminant which gives it a yellow color is tetracene. |
SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
Isomeric SMILES |
[13CH]1=[13CH][13C]2=[13C]3[13C](=[13CH]1)[13CH]=[13CH][13C]4=[13CH][13CH]=[13CH][13C](=[13C]43)[13CH]=[13CH]2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
boiling_point |
759 °F at 760 mmHg (EPA, 1998) 394 °C 404.00 °C. @ 760.00 mm Hg 404 °C 759 °F |
Color/Form |
Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless Pale yellow plates (from toluene, sublimes) Colorless solid (tetracene impurities give yellow color) |
density |
1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink 1.271 g/cu cm at 23 °C 1.27 g/cm³ 1.27 at 73.4 °F |
flash_point |
>200.0 °C (>392.0 °F) |
melting_point |
313 °F (EPA, 1998) 150.62 °C 151.2 °C 151 °C 313 °F |
physical_description |
Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998) Dry Powder Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline] Solid PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS. Colorless solid, solid and solutions have a slight blue fluorescence. |
Related CAS |
41496-25-7 17441-16-6 |
solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) In water, 0.135 mg/L at 25 °C In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L) Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride Soluble in carbon disulfide, ligroin Partially soluble in organic solvents 0.000135 mg/mL at 25 °C Solubility in water, mg/l at 25 °C: 0.135 |
vapor_pressure |
2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992) 0.0000045 [mmHg] 4.5X10-6 mm Hg at 25 °C Vapor pressure, Pa at ? °C: 0.08 depends upon the specific compound |
Origin of Product |
United States |
Synthetic Methodologies and Functionalization Strategies of Pyrene
Regioselective Functionalization Approaches
Achieving regioselectivity in pyrene (B120774) functionalization is crucial for synthesizing specific derivatives. Various approaches have been developed to control substitution patterns.
Direct C–H Activation and Functionalization
Direct C–H activation has emerged as a powerful tool for functionalizing aromatic systems, including this compound, allowing for the direct introduction of functional groups onto the C–H bonds. This method can offer improved atom economy compared to traditional methods that require pre-functionalized substrates. Recent advances in transition metal-catalyzed C–H activation have enabled the functionalization of different positions on the this compound core researchgate.netmdpi.com.
Directing Group-Assisted Functionalization
Directing groups play a significant role in controlling regioselectivity in C–H functionalization reactions. By coordinating to a metal catalyst, a directing group can bring the catalyst into proximity with a specific C–H bond, facilitating its activation and subsequent functionalization. This strategy has been successfully applied to the this compound core to achieve site-selective functionalization, including at the relatively inaccessible K-region C10 position researchgate.netmdpi.com. For instance, a bidentate picolinamide (B142947) directing group has been used in Pd(II)-catalyzed C–H arylation and alkylation at the C10 position of N-(pyren-1-yl)picolinamide, yielding C1- and C10-disubstituted this compound scaffolds mdpi.com. The directing group can often be removed after the functionalization reaction mdpi.com.
Halogenation Strategies (e.g., Bromination, Chlorination)
Halogenation is a common method for functionalizing this compound, primarily occurring at the more reactive 1-, 3-, 6-, and 8-positions via electrophilic aromatic substitution mdpi.comrsc.org. The specific reaction conditions and choice of brominating or chlorinating agent can influence the degree and regioselectivity of halogenation.
Bromination: Treatment of this compound with bromine typically leads to bromination at the 1-, 3-, 6-, and 8-positions, yielding corresponding products rsc.orgmdpi.com. For example, bromination of this compound with bromine in nitrobenzene (B124822) at elevated temperatures can yield 1,3,6,8-tetrabromothis compound (B107014) in high yields nih.gov. Monobromination at the 1-position has also been reported using specific conditions nih.gov. Mixtures of 1,6- and 1,8-dibromopyrenes can be obtained and separated mdpi.comnih.gov.
Chlorination: Chlorination of this compound can also be achieved. Polyhalogenated pyrenes, such as tetrachloro- and hexachloropyrenes, can be produced using halogenating agents in aqueous media google.com.
Halogenated pyrenes, particularly bromopyrenes, are valuable intermediates for further functionalization through cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings rsc.orgresearchgate.netcapes.gov.br.
Table 1: Examples of this compound Halogenation Products
| Halogenation Product | Positions Functionalized | Typical Reagents/Conditions | References |
| 1-Bromothis compound | 1 | Br₂ in CCl₄ | nih.gov |
| 1,6-Dibromothis compound | 1, 6 | Br₂ in CCl₄, separation by crystallization | mdpi.comnih.gov |
| 1,8-Dibromothis compound | 1, 8 | Br₂ in CCl₄, separation by crystallization | mdpi.comnih.gov |
| 1,3,6-Tribromothis compound | 1, 3, 6 | Elemental bromine in nitrobenzene from dibromothis compound mixture | mdpi.com |
| 1,3,6,8-Tetrabromothis compound | 1, 3, 6, 8 | Br₂ in nitrobenzene, heating | nih.gov |
| Tetrachloropyrenes | Various | Chlorinating agents in aqueous medium | google.com |
| Hexachloropyrenes | Various | Chlorinating agents in aqueous medium | google.com |
Borylation and Other Electrophilic Substitutions
Borylation of this compound provides versatile intermediates for the synthesis of a wide range of this compound derivatives through subsequent cross-coupling reactions rsc.orgresearchgate.netcapes.gov.br. While electrophilic aromatic substitution typically favors the 1, 3, 6, and 8 positions, selective borylation at the less reactive 2 and 7 positions has been achieved using specific catalytic systems rsc.orgresearchgate.netcapes.gov.bracs.org.
Borylation: Iridium-catalyzed C–H borylation has been shown to regioselectively functionalize this compound at the 2- and 7-positions rsc.orgresearchgate.netcapes.gov.bracs.org. For example, direct C–H borylation of this compound with an iridium-based catalyst can yield 2-(Bpin)this compound and 2,7-bis(Bpin)this compound (where Bpin is pinacolato boron) researchgate.netcapes.gov.br. These borylated products can then be transformed into various derivatives, including those with halide, hydroxyl, or triflate functionalities, or used in cross-coupling reactions researchgate.netcapes.gov.br. Lewis base-directed electrophilic aromatic borylation has also been explored for regioselective functionalization nih.gov.
Other Electrophilic Substitutions: While the 1, 3, 6, and 8 positions are most reactive towards SEAr, bulky electrophiles can be directed to the 2 and 7 positions rsc.orgrsc.org. Formylation and acetylation of this compound, often catalyzed by Lewis acids, can occur at both the active sites and the K-region depending on the conditions worktribe.comscholarsportal.info. For instance, Lewis acid-catalyzed formylation can selectively functionalize the K-region worktribe.com.
Indirect Synthetic Pathways for this compound Derivatives
Indirect methods are often employed to access this compound derivatives with substitution patterns that are difficult to obtain through direct functionalization, particularly at the 2, 7, and K-region positions uky.edursc.orgrsc.orgresearchgate.net. These approaches typically involve multi-step syntheses.
Approaches via Reduced this compound Intermediates
One significant indirect strategy involves the reduction of this compound to a tetrahydrothis compound intermediate, such as 4,5,9,10-tetrahydrothis compound (B1329359) uky.edursc.org. The reactivity of these reduced intermediates towards electrophilic aromatic substitution is altered, allowing for functionalization at positions that are less reactive in the fully aromatic this compound system, such as the 2 and 7 positions uky.edursc.org. Following functionalization of the reduced intermediate, an aromatization step is performed to restore the this compound core uky.edursc.org. This method provides a route to this compound derivatives with substitution at the 2 and 7 positions, as well as the K-region (4, 5, 9, 10 positions) rsc.org. For example, the tetrahydrothis compound approach allows the preparation of this compound derivatives substituted on their K-region if a subsequent re-aromatisation step with an oxidant like o-chloranil or DDQ is applied rsc.org.
Table 2: Indirect Synthesis via 4,5,9,10-Tetrahydrothis compound
| Step | Transformation | Key Outcome | References |
| 1. Reduction of this compound | This compound to 4,5,9,10-Tetrahydrothis compound | Shifts reactivity for subsequent SEAr | uky.edursc.org |
| 2. Electrophilic Substitution | Functionalization of Tetrahydrothis compound | Access to 2, 7, and K-region positions | uky.edursc.org |
| 3. Aromatization | Tetrahydrothis compound derivative to this compound derivative | Restores aromaticity, yields substituted this compound | uky.edursc.org |
Other indirect methods include transannular ring closures and cyclizations of biphenyl (B1667301) intermediates rsc.orgrsc.orgresearchgate.net. The synthesis of 2-bromothis compound, an important intermediate, can be achieved through methods involving 1-amino-2-bromothis compound via diazotization and deamination, offering a higher yield and purity compared to multi-step hydrogenation-bromination-aromatization routes google.com.
Cyclization Reactions of Precursor Molecules
Indirect methods for synthesizing substituted pyrenes often involve the cyclization of precursor molecules. One such approach is the tetrahydrothis compound (THPy) method, where this compound is reduced to 4,5,9,10-tetrahydrothis compound. rsc.org This reduction alters the reactivity, directing electrophilic aromatic substitutions to the 2 and 7 positions, which are less accessible in native this compound. rsc.org Subsequent re-aromatization of the THPy derivative yields this compound substituted at these positions. rsc.org
Another strategy involves transannular ring closures and cyclizations of biphenyl intermediates. rsc.orgresearchgate.net For instance, photochemical cyclization of 2,2′-divinylbiphenyl can lead to THPy. rsc.org Additionally, the synthesis of this compound derivatives with fused aromatic rings can be achieved through cyclization reactions of appropriately substituted precursors. For example, 1,2,3,6,7,8-hexahydro-γ-oxo-4-pyrenebutanoic acid, obtained from the Friedel-Crafts alkylation of hexahydrothis compound (HHPy), can undergo Wolff-Kishner decarboxylation followed by cyclization and oxidation to yield benzo[e]this compound. rsc.org Fused rings involving position 2 of this compound can also be constructed by attaching a functionalized chain to position 1 of native this compound, followed by hydrogenation to the THPy analogue and subsequent cyclization. rsc.org
K-Region Functionalization of this compound
The K-region of this compound refers to the 4,5- and 9,10-bonds, which exhibit a considerable degree of double bond character. rsc.org Functionalization at these positions is of particular interest due to the unique electronic and photophysical properties of the resulting derivatives. researchgate.net While generally less reactive than the 1, 3, 6, and 8 positions towards electrophilic substitution, K-region functionalization can be achieved through specific strategies. mdpi.comresearchgate.networktribe.com
One approach involves the modification of reduced this compound derivatives, such as tetrahydrothis compound (THPy). rsc.org The reactivity of THPy can be directed towards the K-region under certain conditions. rsc.org Subsequent re-aromatization yields this compound derivatives substituted in the K-region. rsc.org For example, 4-bromo-, 4-acetyl-, and 4-nitrothis compound (B1202641) have been prepared following this synthetic route. rsc.org
Direct synthetic approaches to functionalize the this compound core at the K-region include Lewis acid-catalyzed formylation, acetylation, and bromination. worktribe.comnih.govscholarsportal.info Oxidation reactions at the 4, 5, 9, and 10 positions have also been employed to obtain various functionalized pyrenes. mdpi.comfigshare.com This compound-4,5-dione (B1221838) and this compound-4,5,9,10-tetraone, obtained through oxidation, can serve as key intermediates for generating diverse K-region functionalized pyrenes and related fused systems. researchgate.netfigshare.comuni-freiburg.de Olefination reactions of this compound-4,5-dione have been used to synthesize K-region functionalized this compound derivatives like 5-(dibromomethylene)pyren-4(5H)-one and 5-(1,3-dithiol-2-ylidene)pyren-4(5H)-one. rsc.org
Transition metal-catalyzed C–H activation has also emerged as a valuable tactic for site-selective functionalization, including at the relatively inaccessible K-region C10 position. mdpi.com Palladium(II)-catalyzed C–H arylation and alkylation assisted by a bidentate directing group have been reported for functionalizing the C10 position of N-(pyren-1-yl)picolinamide. mdpi.com
Design and Synthesis of this compound-Fused Aromatic Systems
The design and synthesis of this compound-fused aromatic systems, where additional aromatic rings are annulated to the this compound core, is an active area of research aimed at creating materials with extended π-conjugation and tailored electronic properties. researchgate.netnih.gov
This compound-fused acenes and azaacenes are classes of compounds where linear or angularly fused benzene (B151609) or aza-substituted rings are appended to the this compound core. These systems are of interest for their potential applications in organic electronics. researchgate.netuni-freiburg.denih.gov
Synthetic methods for this compound-fused acenes and azaacenes often involve the use of key synthons, such as dienes and ynes of varying lengths. researchgate.netnih.gov The "clean reaction" strategy has been applied for the preparation of this compound-fused acenes. researchgate.netnih.gov
This compound-fused azaacenes, featuring pyrazine (B50134) rings fused with aromatic systems, have garnered attention due to their enhanced stability compared to linear acenes and their relatively straightforward synthesis. figshare.comuni-freiburg.de A common approach to prepare this compound-fused azaacenes starts from the oxidation of this compound to this compound-4,5-dione or this compound-4,5,9,10-tetraone. figshare.comuni-freiburg.de These diketones and tetraketones can then undergo cyclocondensation reactions with ortho-phenylenediamines or tetraaminobenzene derivatives to form the fused azaacene systems. figshare.comuni-freiburg.de For example, novel this compound-fused azaacenes have been synthesized starting from 1,3-dibromo-7-tert-butylthis compound-4,5,9,10-tetraone through condensation with 1,2-diamine followed by Suzuki cross-coupling. figshare.com
The insertion of this compound units into N-heteroacenes is an effective strategy to extend their length and improve solubility, leading to this compound-fused N-heteroacenes. acs.org Three-dimensional this compound-fused N-heteroacenes with significant diameters have been synthesized using iterative condensation reactions between tert-butyl this compound tetraketone and diamine derivatives. acs.org
The synthesis of this compound-fused poly-aromatic regioisomers, where the arrangement of fused rings around the this compound core differs, allows for the tuning of electronic and optical properties. nih.govmdpi.com These compounds are being investigated for their luminescent and semiconducting characteristics. nih.govmdpi.com
Regioisomeric this compound-containing π-conjugated polyaromatic systems have been synthesized using methods such as Suzuki-Miyaura cross-coupling in tandem with Scholl oxidative cyclodehydrogenation reactions. nih.govmdpi.com Starting from dibromothis compound precursors with different substitution patterns, such as 1,8- and 1,6-dibromothis compound, different regioisomers can be obtained. nih.govmdpi.com For example, this approach has been used to synthesize 2,3,10,11,14,15,20,21-octaalkyloxypentabenzo[a,c,m,o,rst]pentaphene and 2,3,6,7,13,14,17,18-octaalkyloxydibenzo[j,tuv]phenanthro[9,10-b]picene regioisomers from 1,8- and 1,6-dibromothis compound, respectively. nih.govmdpi.com These regioisomers can exhibit different properties, such as variations in absorption and emission spectra and self-assembly behavior. nih.govmdpi.com
Controlled Synthesis of this compound-Based Macromolecules and Oligomers
The controlled synthesis of this compound-based macromolecules and oligomers is essential for creating materials with well-defined structures and properties for applications in organic electronics and other fields. uky.eduresearchgate.net Obtaining well-defined di-substituted this compound building blocks is crucial for the controlled synthesis of linear or cyclic oligomers and polymers. uky.edu
Metal-catalyzed cross-coupling reactions, such as Suzuki coupling, are common methods used to prepare substituted pyrenes that can serve as monomers for polymerization. uky.edu The ease of preparation of mono- and tetra-substituted pyrenes facilitates their incorporation into different molecular architectures. uky.edu However, the selective preparation of di-substituted pyrenes can be more challenging but is highly required for constructing linear and cyclic structures. uky.edu
This compound units have been incorporated into conjugated polymers and oligomers through various polymerization techniques. For instance, this compound-based conjugated copolymers have been synthesized for organic photovoltaic devices. mdpi.com Direct arylation has been employed as a strategy for accessing multi-diketopyrrolopyrrole (DPP)-based oligomers with this compound cores. acs.org Palladium-catalyzed dehydrohalogenative coupling of mono-capped DPPs with multi-bromo-pyrene allows for the installation of DPP units onto the this compound core, yielding oligomers with defined structures. acs.org
This compound-functionalized oligonucleotides (PFOs) represent another class of this compound-based macromolecules, where this compound moieties are attached to nucleic acid scaffolds. nih.gov These conjugates are synthesized by linking this compound to nucleosides at different positions (nucleobase or sugar moiety) using various chemical methods. nih.gov
| Compound Name | PubChem CID |
| This compound | 996 |
| 4,5,9,10-Tetrahydrothis compound | 14677 |
| Benzo[e]this compound | 9272 |
| This compound-4,5-dione | 73398 |
| This compound-4,5,9,10-tetraone | 163031 |
| 1,8-Dibromothis compound | 3034693 |
| 1,6-Dibromothis compound | 3034692 |
| 2,3,10,11,14,15,20,21-octaalkyloxypentabenzo[a,c,m,o,rst]pentaphene (Generic) | N/A |
| 2,3,6,7,13,14,17,18-octaalkyloxydibenzo[j,tuv]phenanthro[9,10-b]picene (Generic) | N/A |
| 1,3-Dibromo-7-tert-butylthis compound-4,5,9,10-tetraone (Generic) | N/A |
| 5-(Dibromomethylene)pyren-4(5H)-one (Generic) | N/A |
| 5-(1,3-Dithiol-2-ylidene)pyren-4(5H)-one (Generic) | N/A |
| N-(pyren-1-yl)picolinamide (Generic) | N/A |
| 2,2′-Divinylbiphenyl | 269611 |
| 1,2,3,6,7,8-Hexahydro-γ-oxo-4-pyrenebutanoic acid (Generic) | N/A |
| 4-Bromothis compound | 3034691 |
| 4-Acetylthis compound | 138447 |
| 4-Nitrothis compound | 10117 |
Note: PubChem CIDs for generic or complex structures were not available and are marked as N/A.##
This compound, a prominent polycyclic aromatic hydrocarbon (PAH), is extensively utilized across various scientific disciplines owing to its distinctive electronic and photophysical attributes. rsc.orgmdpi.comresearchgate.net Its rigid, extended π-system and notable fluorescence properties, including a long fluorescence lifetime and sensitivity to environmental polarity, make it a valuable core structure for designing functional materials. rsc.orgresearchgate.net Despite its utility, direct electrophilic substitution of this compound often suffers from limited regioselectivity, primarily occurring at the 1, 3, 6, and 8 positions. rsc.org To overcome this limitation and enable functionalization at less reactive sites, such as the 2, 7, and K-region positions (4, 5, 9, and 10), a variety of indirect synthetic methodologies and functionalization strategies have been developed. rsc.orgresearchgate.netrsc.org
Cyclization Reactions of Precursor Molecules
Indirect synthetic routes frequently employ the cyclization of carefully designed precursor molecules to construct the this compound core or introduce substituents at specific positions. A key strategy involves the use of reduced this compound intermediates, such as 4,5,9,10-tetrahydrothis compound (THPy). rsc.org The hydrogenation of this compound to THPy alters its reactivity profile, rendering the 2 and 7 positions more susceptible to electrophilic aromatic substitution compared to native this compound. rsc.org Subsequent dehydrogenation of the functionalized THPy derivative restores the aromaticity, yielding this compound substituted at the 2 and/or 7 positions. rsc.org
Transannular ring closures and cyclizations of biphenyl derivatives also serve as effective methods for this compound synthesis. rsc.orgresearchgate.net For instance, photochemical cyclization of 2,2′-divinylbiphenyl can afford THPy, a precursor to this compound. rsc.org Furthermore, cyclization reactions are instrumental in the synthesis of this compound derivatives featuring fused aromatic rings. The Friedel-Crafts alkylation of hexahydrothis compound (HHPy) can produce intermediates like 1,2,3,6,7,8-hexahydro-γ-oxo-4-pyrenebutanoic acid, which can then undergo cyclization and oxidation steps, such as Wolff-Kishner decarboxylation, to form fused systems like benzo[e]this compound. rsc.org The construction of new rings fused to the this compound core at positions 1 and 2 can be achieved by introducing a functionalized chain at the 1-position of this compound, followed by hydrogenation to the THPy analogue and subsequent cyclization directed to the 2-position. rsc.org
K-Region Functionalization of this compound
The K-region of this compound, encompassing the 4,5- and 9,10-bonds, is characterized by a higher degree of double bond character. rsc.org Functionalization at these positions is particularly interesting for tuning the electronic and photophysical properties of this compound derivatives. researchgate.net Although less reactive towards typical electrophilic substitution than the 1, 3, 6, and 8 positions, targeted strategies have been developed for K-region functionalization. mdpi.comresearchgate.networktribe.com
One approach involves leveraging the reactivity of reduced this compound forms like THPy, where conditions can be tuned to favor substitution at the K-region prior to re-aromatization. rsc.org This indirect method has been successfully applied to synthesize K-region substituted pyrenes such as 4-bromo-, 4-acetyl-, and 4-nitrothis compound. rsc.org
Direct functionalization at the K-region can be achieved through Lewis acid-catalyzed reactions, including formylation, acetylation, and bromination. worktribe.comnih.govscholarsportal.info Oxidation of this compound is another significant route to access K-region functionalized derivatives, yielding key intermediates like this compound-4,5-dione and this compound-4,5,9,10-tetraone. researchgate.netfigshare.comuni-freiburg.de These oxidized species serve as versatile precursors for further transformations, including olefination reactions, which have been used to synthesize derivatives such as 5-(dibromomethylene)pyren-4(5H)-one and 5-(1,3-dithiol-2-ylidene)pyren-4(5H)-one. rsc.org
Recent advancements in transition metal-catalyzed C–H activation have provided new avenues for site-selective K-region functionalization. mdpi.com Palladium(II)-catalyzed C–H arylation and alkylation directed by a bidentate group have demonstrated the ability to functionalize the C10 position of this compound derivatives like N-(pyren-1-yl)picolinamide. mdpi.com
Design and Synthesis of this compound-Fused Aromatic Systems
The creation of this compound-fused aromatic systems, involving the annulation of additional aromatic rings onto the this compound core, is a crucial strategy for extending the π-conjugation and modulating the electronic and optical properties of this compound-based materials. researchgate.netnih.gov
This compound-Fused Acenes and Azaacenes
This compound-fused acenes and azaacenes are classes of fused polycyclic aromatic hydrocarbons where linear or angularly fused benzene (acenes) or nitrogen-containing (azaacenes) rings are integrated with the this compound structure. These compounds are actively explored for their potential in organic electronic applications. researchgate.netuni-freiburg.denih.gov
Synthetic strategies for these fused systems often rely on the controlled coupling and cyclization of molecular precursors. Key synthons, such as dienes and ynes of varying chain lengths, are employed in the construction of the extended aromatic frameworks. researchgate.netnih.gov The "clean reaction" approach has been highlighted as a method for preparing this compound-fused acenes. researchgate.netnih.gov
This compound-fused azaacenes, characterized by the presence of fused pyrazine rings, offer enhanced stability compared to their linear acene counterparts and are often more synthetically accessible. figshare.comuni-freiburg.de A common synthetic entry point involves the oxidation of this compound to this compound-4,5-dione or this compound-4,5,9,10-tetraone. figshare.comuni-freiburg.de These diketone and tetraketone intermediates can then undergo cyclocondensation reactions with ortho-phenylenediamines or related tetraaminobenzene derivatives to form the fused azaacene structures. figshare.comuni-freiburg.de For instance, novel this compound-fused azaacenes have been synthesized through the condensation of 1,3-dibromo-7-tert-butylthis compound-4,5,9,10-tetraone with 1,2-diamine, followed by Suzuki cross-coupling. figshare.com
The incorporation of this compound units into N-heteroacenes is an effective method to extend the length of these structures and improve their solubility, leading to the formation of this compound-fused N-heteroacenes. acs.org Iterative condensation reactions utilizing tert-butyl this compound tetraketone and diamine derivatives have enabled the synthesis of three-dimensional this compound-fused N-heteroacenes with substantial diameters. acs.org
This compound-Fused Poly-Aromatic Regioisomers
The synthesis of this compound-fused poly-aromatic regioisomers, which differ in the specific arrangement of annulated rings around the this compound core, provides a means to fine-tune the electronic and optical properties of the resulting materials. nih.govmdpi.com These regioisomers are being investigated for their potential as luminescent and semiconducting materials. nih.govmdpi.com
Synthetic routes to these regioisomeric systems often combine coupling reactions with subsequent cyclodehydrogenation. The Suzuki-Miyaura cross-coupling reaction in tandem with Scholl oxidative cyclodehydrogenation has been successfully applied to synthesize regioisomeric this compound-containing π-conjugated polyaromatic systems. nih.govmdpi.com By starting with different dibromothis compound precursors, such as 1,8- and 1,6-dibromothis compound, researchers can access distinct regioisomers. nih.govmdpi.com This methodology has been used to prepare regioisomers like 2,3,10,11,14,15,20,21-octaalkyloxypentabenzo[a,c,m,o,rst]pentaphene and 2,3,6,7,13,14,17,18-octaalkyloxydibenzo[j,tuv]phenanthro[9,10-b]picene from 1,8- and 1,6-dibromothis compound, respectively. nih.govmdpi.com These regioisomeric structures can exhibit variations in their photophysical properties, including differences in absorption and emission wavelengths, as well as their self-assembly behavior. nih.govmdpi.com
Controlled Synthesis of this compound-Based Macromolecules and Oligomers
The ability to synthesize this compound-based macromolecules and oligomers with precise control over their structure is vital for developing functional materials for organic electronics and other advanced applications. uky.eduresearchgate.net A key challenge in this area is the controlled synthesis of well-defined di-substituted this compound building blocks, which are essential for constructing linear or cyclic oligomeric and polymeric structures. uky.edu
Metal-catalyzed cross-coupling reactions, such as Suzuki coupling, are widely used to prepare substituted this compound monomers suitable for polymerization. uky.edu While mono- and tetra-substituted pyrenes are relatively accessible, the selective synthesis of di-substituted pyrenes, crucial for controlled polymerization, requires more sophisticated approaches. uky.edu
This compound units have been successfully incorporated into conjugated polymers and oligomers through various polymerization techniques. For instance, this compound-based conjugated copolymers have been synthesized and explored for their application in organic photovoltaic devices. mdpi.com Direct arylation, a facile and atom-efficient synthetic strategy, has been employed to synthesize multi-diketopyrrolopyrrole (DPP)-based oligomers featuring this compound cores. acs.org This method involves palladium-catalyzed dehydrohalogenative coupling of mono-capped DPP units with multi-bromo-pyrene precursors, allowing for the controlled attachment of DPP units to the this compound core and the formation of well-defined oligomeric structures. acs.org
This compound-functionalized oligonucleotides (PFOs) represent another class of this compound-based macromolecules, created by attaching this compound moieties to nucleic acid scaffolds. nih.gov The synthesis of PFOs involves linking this compound to nucleosides at different positions, such as the nucleobase or sugar moiety, using specific chemical coupling methods. nih.gov
Advanced Photophysical Properties of Pyrene and Its Derivatives
Fundamental Photophysics of the Pyrene (B120774) Chromophore
The fundamental photophysics of this compound involve the absorption of light, excitation to higher energy states, and subsequent relaxation processes, including fluorescence emission. ubc.canih.gov
Excited State Dynamics and Energy Landscapes
Upon excitation, a ground state this compound molecule (M) is promoted to an excited singlet state (M*). psu.edunih.gov The decay of this excited state leads to the characteristic monomer emission spectrum. nih.gov The excited-state dynamics of this compound can be complex, involving rapid internal conversion between different electronic states. Studies using ultrafast spectroscopic techniques have revealed that relaxation from higher excited states can occur through a cascade of electronic states, mediated by conical intersections, eventually populating the lowest long-living excited state. escholarship.org The efficiency of this population transfer can depend on the kinetic energy deposited into specific vibrational modes. escholarship.org The potential energy surface (PES) of this compound and its dimers plays a critical role in determining the excited-state dynamics and the pathways for relaxation. mdpi.comresearchgate.net
Vibronic Structure Analysis of Emission Spectra
The fluorescence emission spectrum of this compound in dilute solutions is characterized by a well-defined vibronic structure, typically showing five major bands with peaks around 375, 379, 385, 395, and 410 nm. nih.govnih.gov These bands correspond to transitions from the lowest excited singlet state to different vibrational levels of the ground electronic state. nih.gov The relative intensities of these vibronic bands are sensitive to the polarity of the this compound's microenvironment, making it a useful probe for studying local environmental properties. nih.govresearchgate.net For instance, the ratio of the intensities of the first (around 375 nm) and third (around 385 nm) vibronic bands is often used as an indicator of solvent polarity. nih.govresearchgate.net The emission spectrum of this compound does not perfectly mirror its absorption spectrum, indicating differences between the absorbing and emitting electronic states. rsc.org
Excimer Formation and Aggregation Phenomena
A distinctive feature of this compound photophysics is its ability to form an excited-state dimer, known as an excimer, which exhibits a broad, red-shifted emission band compared to the monomer fluorescence. nih.govpsu.edu
Mechanisms of Excimer Formation
Excimer formation in this compound typically occurs when an excited-state this compound molecule interacts with a ground-state this compound molecule. psu.edunih.govresearchgate.net This interaction requires sufficient spatial proximity between the two molecules. nih.govresearchgate.net The process can be described by a kinetic scheme involving the excitation of a monomer (M) to M, followed by the reversible formation of the excimer (E) from M* and a ground-state monomer (M): M + hν → M; M + M ⇌ E. psu.edu The excimer then decays to two ground-state monomers, emitting a photon (E → M + M + hν') or through non-radiative pathways. psu.edu While collisional encounters are a primary mechanism for excimer formation in solution, studies in confined environments like membranes suggest that excimer formation can also arise from pre-aggregated this compound molecules through a static mechanism. nih.gov Ultrafast dynamics studies on this compound dimers have revealed distinct excimer formation pathways mediated by intermolecular conical intersections. rsc.orgmdpi.com These pathways can involve initial relaxation close to the Franck-Condon geometry or large amplitude oscillations along specific molecular coordinates. rsc.org
Aggregation-Induced Emission (AIE) Properties
Unlike many traditional fluorophores that suffer from aggregation-caused quenching (ACQ), some this compound-based systems exhibit aggregation-induced emission (AIE). iucr.orgrsc.orgresearchgate.net This phenomenon is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated or solid state. iucr.orgrsc.org While this compound itself can exhibit ACQ due to its planar structure facilitating π-π stacking induced quenching, modifications and the design of this compound derivatives can lead to AIE properties. rsc.orgchemrxiv.org Mechanisms contributing to AIE in this compound-based luminogens include the restriction of intramolecular motion (RIM), which suppresses non-radiative decay pathways in the aggregated state. rsc.orgresearchgate.net Oxygen quenching at the molecular level can also contribute to weak emission in solution, with aggregation providing isolation from oxygen, leading to turn-on fluorescence in the aggregate state. chemrxiv.org The specific arrangement and interactions of this compound units in aggregates significantly influence the AIE properties, with different substituents leading to varying aggregate structures and emission characteristics. chemrxiv.org
Influence of Concentration and Environment on Excimer/Monomer Emission
The relative intensities of monomer and excimer emission bands are strongly dependent on the concentration of this compound and the surrounding environment. nih.govcolostate.eduresearchgate.net At low concentrations, monomer emission dominates the fluorescence spectrum. colostate.edu As the concentration increases, the probability of encounters between excited and ground-state this compound molecules increases, leading to enhanced excimer formation and a corresponding increase in the intensity of the excimer band (typically centered around 460-480 nm) relative to the monomer bands. nih.govnih.govcolostate.eduresearchgate.net This concentration dependence of the excimer to monomer emission ratio (E/M) is a key characteristic used to probe molecular interactions and local concentration. nih.govresearchgate.net The environment, including solvent polarity and viscosity, also significantly influences the excimer formation process and the E/M ratio. colostate.eduresearchgate.net For instance, higher solvent viscosity can slow down diffusion-controlled excimer formation. colostate.edu In organized media like membranes, the E/M ratio can be related to the fluidity or lateral diffusion coefficient. researchgate.net
Data Tables
While specific quantitative data for all aspects (e.g., detailed energy landscapes with numerical values for different states and transition rates) are complex and highly dependent on the specific this compound derivative and environment, the general trends and relative values can be illustrated.
Here's a conceptual representation of how data on the influence of concentration on emission might be presented:
| This compound Concentration | Monomer Emission Intensity (Arbitrary Units) | Excimer Emission Intensity (Arbitrary Units) | Excimer/Monomer Ratio (E/M) |
| Low | High | Low | Low |
| Medium | Decreasing | Increasing | Increasing |
| High | Low | High | High |
Note: This table illustrates the general trend observed with increasing this compound concentration. Actual values would depend on the specific experimental conditions and units.
Another conceptual table illustrating the effect of solvent polarity on vibronic band intensities:
| Solvent Polarity | Intensity of Vibronic Band I (e.g., ~375 nm) | Intensity of Vibronic Band III (e.g., ~385 nm) | Ratio of Band I/Band III |
| Non-polar | Higher | Lower | Higher |
| Polar | Lower | Higher | Lower |
Note: This table illustrates a general trend related to the sensitivity of vibronic fine structure to solvent polarity. Specific band assignments and ratios can vary.
Detailed Research Findings
Research has shown that the excited-state lifetime of this compound is relatively long (e.g., >100 ns), which facilitates the collision-dependent excimer formation process. nih.govresearchgate.netcolostate.edu Time-resolved fluorescence measurements allow for the determination of monomer and excimer lifetimes and the kinetics of excimer formation and decay. psu.educolostate.edu Studies on this compound-labeled proteins have utilized the excimer-to-monomer emission ratio to gain insights into protein conformation and spatial proximity of labeled sites. nih.govnih.gov The design of this compound-based molecular beacons and probes has exploited the excimer signaling mechanism for detecting nucleic acids and other biomolecules. nih.gov Furthermore, research into this compound-based AIE systems explores strategies to overcome ACQ and utilize the enhanced emission in aggregates for applications in bioimaging and sensing. rsc.orgchemrxiv.orgnih.govnih.gov Investigations into this compound dimers have provided detailed theoretical and experimental insights into the potential energy surfaces and dynamics governing excimer formation at a fundamental level. mdpi.comresearchgate.netrsc.org
Solvatochromism and Acidochromism Studies
This compound and its derivatives often exhibit solvatochromic behavior, where their fluorescence spectra shift in response to changes in solvent polarity mdpi.com. This sensitivity arises from the interaction between the molecule's excited state dipole moment and the surrounding solvent molecules. In more polar solvents, a red shift in the emission spectra is typically observed for certain this compound-based compounds, indicating a stabilization of the excited state in polar environments mdpi.com. This solvatochromic effect makes this compound and its derivatives useful for probing the polarity of various media, including biological systems and material interfaces fishersci.ca.
Acidochromism, a change in spectral properties upon changes in pH, can also be observed in this compound derivatives containing functional groups that can be protonated or deprotonated mdpi.comresearchgate.net. Changes in the absorption and emission spectra upon the addition of acids or bases provide insights into the molecule's interaction with protons and its potential application as a pH sensor mdpi.comscilit.com. Studies on this compound-based imine dimers, for instance, have demonstrated both solvatochromic fluorescence and acidochromic behavior, highlighting their potential in sensing applications mdpi.com.
Quantum Yield and Fluorescence Lifetime Modulation
The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are crucial parameters that characterize the efficiency and duration of fluorescence emission. This compound itself exhibits a relatively high quantum yield and a long S₁ lifetime in deaerated solutions, making it a suitable fluorescent label psu.edu. For example, this compound in deaerated cyclohexane (B81311) at room temperature has a reported Φf of 0.6 and a τf of 450 ns psu.edu. The long lifetime is particularly noteworthy for an organic dye and makes this compound's quantum yield and lifetime sensitive to the presence of oxygen, which can act as a quencher d-nb.info.
The quantum yield and lifetime of this compound derivatives can be significantly modulated by structural modifications, particularly through the introduction of substituents psu.edu. While the fluorescence quantum yields of this compound derivatives can be relatively insensitive to substitution, the lifetimes can vary considerably psu.edu. The modulation of fluorescence lifetime can be achieved by controlling the rates of radiative and non-radiative decay processes acs.org. The presence of certain substituents or changes in the molecular environment can introduce or enhance non-radiative pathways, leading to a decrease in fluorescence lifetime and quantum yield acs.orgresearchgate.netrsc.org. Conversely, strategies that inhibit non-radiative decay, such as restricting molecular motion in solid matrices, can lead to increased quantum yields and longer lifetimes chemrxiv.org.
Fine-Tuning Photophysical Properties through Substitution Patterns
The strategic placement of substituents on the this compound core provides a powerful means to fine-tune its photophysical properties acs.org. The position and electronic nature of substituents can significantly impact the absorption and emission spectra, quantum yields, and excited-state dynamics researchgate.netacs.org.
Substitution at positions 1, 3, 6, and 8 of the this compound core has been shown to effectively modulate the allowed electronic transitions, leading to derivatives with high fluorescence quantum yields aub.edu.lb. For instance, 1,3,6,8-tetraphenylthis compound (B79053) (TPP) exhibits a significantly increased fluorescence quantum yield compared to unsubstituted this compound, which is partly attributed to the steric inhibition of excimer formation by the bulky phenyl groups aub.edu.lb.
Studies comparing regioisomeric pyridyl–this compound conjugates have demonstrated that the position of the pyridyl substituent influences the photophysical properties acs.org. For example, the emission spectra of 1- and 4-substituted pyrenes are similar, while 2-substituted isomers show a larger bathochromic shift researchgate.netacs.org. Furthermore, a 1,6-disubstituted compound has been reported to exhibit a near-unity emission quantum yield in solution researchgate.netacs.org. The incorporation of electron-donating and electron-accepting groups at different positions can also lead to intramolecular charge transfer (ICT) states, influencing the photophysical behavior and potentially resulting in solvatochromic or aggregation-induced emission properties figshare.comresearchgate.networktribe.com.
Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed to understand the impact of substitution on the electronic structure and photophysical properties of this compound derivatives acs.orgresearchgate.netmdpi.com. These studies can reveal how substituents alter frontier molecular orbitals (HOMO and LUMO) and energy gaps, which in turn affect absorption and emission characteristics acs.orgresearchgate.net.
Photostability and Non-Radiative Decay Pathways
This compound, like other PAHs, can undergo photophysical and photochemical processes following light absorption. Photostability, the ability of a molecule to resist photodegradation, is a critical factor for applications in sensing, imaging, and organic electronics.
Non-radiative decay pathways are processes by which an excited molecule loses energy without emitting a photon. These pathways compete with fluorescence and reduce the fluorescence quantum yield and lifetime acs.orgrsc.org. Common non-radiative decay mechanisms include internal conversion (IC) and intersystem crossing (ISC) researchgate.net.
Studies on the photophysics of this compound have investigated its non-radiative decay pathways. The presence of triplet excited states close in energy to the singlet excited states can facilitate intersystem crossing, leading to a decrease in fluorescence efficiency researchgate.net. Substituents, particularly those with heavy atoms or carbonyl groups, can enhance ISC researchgate.net.
Computational studies on the this compound radical cation suggest high photostability due to the presence of accessible conical intersections, which can facilitate ultrafast non-radiative decay back to the ground state acs.org. Understanding these non-radiative pathways is essential for designing this compound-based materials with enhanced photostability and desired fluorescence properties. Factors such as molecular structure, environmental conditions (e.g., solvent polarity, presence of oxygen), and aggregation state can influence the rates of non-radiative decay rsc.orgchemrxiv.orgworktribe.com.
Pyrene in Materials Science and Engineering
Organic Electronic and Optoelectronic Materials
Pyrene (B120774) and its derivatives are extensively investigated for their use in organic electronic and optoelectronic devices. epa.gov The ability to chemically modify the this compound core allows for the fine-tuning of its molecular architecture and packing, which is a critical factor in the performance of this compound-based semiconductors. epa.gov
This compound-based materials are versatile components in the fabrication of Organic Light-Emitting Diodes (OLEDs), serving as emitters, host materials, and charge transporters. mdpi.comchinesechemsoc.orgacs.orgresearchgate.net Their high fluorescence quantum yields and excellent charge carrier mobility make them attractive for this application. nih.govmdpi.com
One of the key challenges in OLED technology is the development of efficient and stable blue-emitting materials. This compound derivatives have emerged as promising candidates for deep-blue emitters due to their intrinsic luminescence. rsc.org However, the strong π-π stacking of planar this compound molecules in the solid state can lead to the formation of excimers, which causes a redshift in the emission spectrum, often resulting in less desirable greenish-blue or green light. mdpi.com To overcome this, researchers have designed this compound derivatives with bulky substituents or twisted molecular structures to inhibit aggregation and preserve the pure blue emission. chinesechemsoc.orgmdpi.com For instance, this compound-benzimidazole derivatives have been synthesized to reduce intermolecular aggregation, leading to efficient pure blue photo- and electroluminescence. mdpi.com An OLED device using one such compound as a non-doped emissive layer exhibited pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). mdpi.com
In addition to being emitters, this compound derivatives are also employed as hole-transporting materials (HTMs) in OLEDs. acs.orgnih.gov A series of pyridine-appended this compound derivatives have been developed as HTMs, with one device featuring a Py-Br layer achieving a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 27.6 cd/A. nih.gov The strong electron delocalization and fused aromatic ring system of this compound contribute to its effectiveness as a hole transporter. acs.orgnih.gov
Furthermore, this compound-based materials can act as host materials for phosphorescent emitters in PhOLEDs. Their high triplet energy levels allow for efficient energy transfer to the phosphorescent guest molecules.
A notable example of a high-performance blue OLED is based on 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py). A nondoped device using this material as an emitter achieved a maximum external quantum efficiency (ηext) of 8.52%, a maximum brightness of 75,687 cd/m², and showed extremely low efficiency roll-off. chinesechemsoc.org
| This compound Derivative | Role in OLED | Maximum External Quantum Efficiency (EQE) | Maximum Luminance (cd/m²) | Emission Color | CIE Coordinates |
|---|---|---|---|---|---|
| PyPI-Py | Emitter | 8.52% | 75,687 | Blue | (0.15, 0.22) |
| Py-Br | HTM | 9% | 17,300 | Not specified | Not specified |
| Compound B (this compound-benzimidazole) | Emitter | 4.3% | 290 | Pure Blue | (0.1482, 0.1300) |
| PyTAnPy | Emitter | 5.48% | Not specified | Deep-Blue | (0.15, 0.06) |
Conventional HTMs can be expensive and suffer from issues like complex synthesis and limited stability. tubitak.gov.trnih.gov this compound derivatives provide a cost-effective and high-performance alternative. tubitak.gov.tr Research has shown that PSCs fabricated with this compound-based HTMs can achieve power conversion efficiencies (PCE) exceeding 22%. tubitak.gov.tr
For example, a small organic molecule named OMe-TATPyr, which is a this compound derivative, has been reported as a highly effective HTM for PSCs. nih.gov Another study presented four this compound derivatives that, when used as thermally evaporated, dopant-free hole-transporting layers, resulted in a PCE of 17.9% in perovskite solar cells. rsc.org These materials facilitate efficient hole injection by allowing for the tuning of the highest occupied molecular orbital (HOMO) energy level. researchgate.net The planar structure of this compound promotes strong π-π stacking, which can enhance intermolecular interactions and improve the conductivity of the hole-transporting layer. rsc.org
Theoretical studies have also been conducted on this compound-based oligomers, suggesting their potential as electron donor materials in bulk-heterojunction solar cells when blended with acceptor compounds like fullerene derivatives. researchgate.net
| This compound Derivative | Role in Solar Cell | Device Type | Power Conversion Efficiency (PCE) |
|---|---|---|---|
| Generic this compound-based HTMs | HTM | PSC | >22% |
| This compound derivative with α-naphthylamine | HTM | PSC (dopant-free) | 17.9% |
| PDI (pyrenodiindole) | HTM | Pb-Sn PSC | Not specified |
| PDAI (pyrenodi‐(7‐azaindole)) | HTM | Pb-Sn PSC | Not specified |
This compound's planar fused-ring structure, which facilitates close π-π stacking and leads to high crystallinity, makes it a valuable component for organic semiconductors in Organic Field-Effect Transistors (OFETs). researchgate.net These transistors are fundamental components of modern electronics. This compound-based organic semiconductors have been designed and synthesized to achieve high charge carrier mobilities and on-off current ratios. acs.orgnih.gov
Researchers have developed various this compound-based semiconductors, which can be categorized based on the role of the this compound unit: as a terminal group, a central core, or as part of a fused system. researchgate.net A notable example is 1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)this compound (BOBTP), a p-type organic semiconductor that exhibits liquid crystal behavior. acs.orgnih.gov An OFET fabricated with this material demonstrated a high field-effect mobility of 2.1 cm² V⁻¹ s⁻¹ and an on-off current ratio of 7.6 × 10⁶. acs.orgnih.gov
Another class of materials, this compound fused perylene (B46583) diimides, has also shown promise. rsc.org Bottom-contact OFET devices using these materials exhibited p-type mobility up to 1.13 cm² V⁻¹ s⁻¹ with an on/off ratio of 10⁸ in air. rsc.org Additionally, 1-imino nitroxide this compound has been used as the active layer in OFETs, showing high device performance with a mobility of 0.1 cm² V⁻¹ s⁻¹ and a low operating voltage. acs.org This low operating voltage is attributed to the reduced density of charge traps due to hydrogen bonding interactions between the this compound derivative and the SiO₂ surface. acs.org
| This compound Derivative | Semiconductor Type | Hole Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| 1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)this compound (BOBTP) | p-type | 2.1 | 7.6 x 10⁶ |
| This compound fused perylene diimide | p-type | 1.13 | 10⁸ |
| 1-imino nitroxide this compound | p-type | 0.1 | 5 x 10⁴ |
Luminescent Materials and Displays
The inherent fluorescence of this compound makes it a valuable chromophore for a variety of luminescent materials and display technologies. nih.gov this compound and its derivatives are known for their strong fluorescence emission, high quantum yields, and the ability to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer. nih.govrsc.orgresearchgate.net This property is highly sensitive to the distance and orientation between this compound molecules, making it a useful tool for probing molecular arrangements. researchgate.net
This compound-based materials are widely used as fluorescent probes for the detection of metal ions, anions, and neutral molecules in chemical and biological systems. rsc.orgresearchgate.netbhu.ac.in For example, this compound-based fluorescent sensors have been developed for the selective detection of Cu²⁺ ions in living cells. nycu.edu.tw The fluorescence of these probes can be enhanced or quenched upon binding with the target analyte. rsc.org
In the context of displays, the excimer and exciplex (excited-state complex with a different molecule) formation of this compound can be harnessed to create thermoresponsive luminescent materials. nih.govresearchgate.net For instance, a polymer network containing a this compound derivative encapsulated in a rotaxane structure showed a continuous switch from this compound-pyrene excimer emission to this compound-dimethylaniline exciplex emission with changing temperature. nih.govresearchgate.net This resulted in a monotonic change in luminescence over a wide temperature range, demonstrating its potential for visualizing thermal information. nih.govresearchgate.net
Furthermore, this compound-substituted ethenes have been synthesized that exhibit aggregation-enhanced excimer emission. rsc.org Contrary to the typical quenching effect of excimer formation, these materials become highly emissive in the solid state with fluorescence quantum yields up to 100%. rsc.org This is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. rsc.org
Liquid Crystalline Materials
This compound's rigid, planar structure makes it an excellent core for designing discotic (disk-shaped) liquid crystals. mdpi.comnih.govgoogle.com These materials can self-assemble into ordered columnar structures, which act as one-dimensional pathways for charge transport, making them promising for applications in organic electronics. nih.govvanderbilt.edu
Several this compound-based discotic liquid crystals have been synthesized and their mesomorphic (liquid crystalline) properties investigated. nih.govvanderbilt.eduep2-bayreuth.de For example, 1,3,6,8-tetrakis(3,4,5-trisdodecyloxyphenylethynyl)this compound forms columnar liquid crystal phases over a significant temperature range and is highly fluorescent in both solution and the condensed state. ep2-bayreuth.de The charge carrier mobility in some this compound-based discotic liquid crystals has been measured to be in the range of 10⁻⁵ to 10⁻² cm²·V⁻¹·s⁻¹. nih.gov
In addition to discotic systems, this compound moieties have been incorporated into bent-core molecules to create novel liquid crystalline materials. rsc.orgresearchgate.net Depending on the molecular design, these compounds can form various self-assembled structures, including columnar mesophases, physical gels, and even nanotubes. rsc.org Some of these bent-core liquid crystals exhibit excimer-like emission and can form stable glassy phases at room temperature. rsc.org The study of this compound-based liquid crystal dimers has also revealed the formation of twist-bend nematic phases, driven by intermolecular π–π* interactions. mdpi.com
The molecular dynamics of this compound-based discotic liquid crystals confined in nanopores have also been studied, providing insights into the self-assembly and charge transport properties of these materials at the nanoscale. rsc.org
Integration with Nanomaterials
The planar structure and π-conjugated system of this compound facilitate strong π-π stacking interactions with various nanomaterials, such as carbon nanotubes (CNTs) and graphene. This non-covalent functionalization allows for the integration of this compound's unique photophysical properties with the exceptional electronic and mechanical properties of these nanomaterials.
This compound-functionalized CNTs and graphene have been explored for applications in sensors, electronics, and composite materials. The this compound moiety acts as an "anchor" that attaches to the surface of the nanomaterial without disrupting its intrinsic electronic structure. This interaction can be used to disperse CNTs and graphene in various solvents and polymer matrices.
Furthermore, this compound derivatives can be used to modify the surface of nanoparticles, creating hybrid materials with tailored optical and electronic properties. For instance, this compound-based fluorescent porous organic polymers have been synthesized for the detection of pesticides. nih.gov These materials exhibit strong fluorescence that can be quenched upon interaction with the target molecules, providing a sensitive detection mechanism. nih.gov The porous structure of these polymers provides a large surface area for analyte interaction, leading to a rapid and sensitive response. nih.gov
Functionalization of Carbon Nanotubes and Graphene
The integration of this compound and its derivatives with carbon nanotubes (CNTs) and graphene is a prominent area of research, primarily leveraging non-covalent functionalization. This method is advantageous as it preserves the intrinsic electronic and mechanical properties of the carbon nanomaterials, which can be compromised by covalent modification methods that alter their sp² hybridization. mdpi.comfrontiersin.org The functionalization is predominantly achieved through π-π stacking interactions, where the planar aromatic structure of this compound strongly adsorbs onto the graphitic surface of CNTs and graphene. mdpi.comacs.orgresearchgate.net
This non-covalent attachment serves several key purposes. A major challenge in the application of CNTs and graphene is their tendency to aggregate into bundles or restack due to strong van der Waals forces, limiting their solubility and processability in various solvents. frontiersin.orgbeilstein-journals.org this compound derivatives, featuring the this compound moiety as an anchor and other functional groups as tails, act as effective dispersing agents. For instance, this compound-end-functionalized poly(L-lactide) has been demonstrated to significantly improve the dispersion of multi-walled carbon nanotubes (MWCNTs) within a poly(L-lactide) matrix, leading to enhanced mechanical properties. nih.govresearchgate.net Similarly, this compound-1-boronic acid has been used as a stabilizer to create homogeneous colloidal suspensions of few-layer graphene in N,N-Dimethylformamide (DMF). scientific.net
The photophysical properties of these composites are also a subject of intense study. When this compound is tethered to CNTs, its excited state is significantly quenched. This quenching occurs through two competing pathways: the formation of "intramolecular" excimers between adjacent this compound units and energy transfer to the carbon nanotube. acs.org The efficiency of these processes can be influenced by the length of the tether connecting the this compound to the nanotube, with longer, more flexible tethers favoring excimer formation over energy transfer. acs.org This tunability of photophysical properties opens avenues for applications in sensing and optoelectronics.
Research has also explored the use of these functionalized materials in biosensing. This compound derivatives serve as a molecular linker to immobilize biomolecules onto CNT surfaces while maintaining the nanotubes' electrical capabilities. mdpi.com For example, biotinylated this compound derivatives have been used to functionalize single-walled carbon nanotubes (SWCNTs) for the construction of glucose biosensors, where avidin (B1170675) and biotin-labeled glucose oxidase are subsequently attached through affinity interactions. mdpi.com
| This compound Derivative | Carbon Nanomaterial | Key Research Finding | Application |
|---|---|---|---|
| This compound-end-functionalized poly(L-lactide) (py-end-PLLA) | Multi-walled Carbon Nanotubes (MWCNTs) | Enhanced dispersion of MWCNTs in a PLLA matrix, leading to improved Young's modulus. nih.govresearchgate.net | Polymer nanocomposites, Bone tissue engineering nih.govresearchgate.net |
| This compound-1-boronic acid | Few-layer Graphene | Acted as a stabilizer for graphene in DMF, enabling the fabrication of transparent conducting films. scientific.net | Transparent conductive films scientific.net |
| This compound-endcapped Tetraphenylethene (TPEP) | Reduced Graphene Oxide (rGO) | Produced a dispersible rGO-TPEP material with an enhanced aggregation-induced emission (AIE) effect. frontiersin.org | Chemical sensing (explosive detection) frontiersin.org |
| Biotinylated this compound derivatives | Single-walled Carbon Nanotubes (SWCNTs) | Enabled non-covalent immobilization of avidin and biotin-labeled glucose oxidase for biosensor construction. mdpi.com | Electrochemical biosensors mdpi.com |
Hybrid this compound-Nanoparticle Composites
This compound and its derivatives are utilized to modify the surfaces of various nanoparticles, creating hybrid composites with tailored optical, catalytic, and assembly properties. The this compound moiety typically acts as a surface anchor through π-π interactions or as a functional part of a ligand that covalently binds to the nanoparticle surface. These hybrid materials combine the unique characteristics of this compound, such as its fluorescence and excimer formation, with the properties of the inorganic nanoparticles.
One area of significant research is the tuning of the optical properties of this compound by immobilizing it on nanoparticle surfaces. For instance, phosphonic acid functionalized this compound derivatives have been shown to self-assemble on alumina (B75360) nanoparticle surfaces, forming defined core-shell hybrids. researchgate.netscispace.com The fluorescence emission of these composites can be controlled by the molecular mixing ratio of the this compound derivative with other ligands, resulting in monomer emission, excimer emission, or a combination of both. researchgate.netscispace.com This allows for the creation of multifunctional surfaces with tunable emission colors. researchgate.net Similarly, this compound-decorated polymer nano-objects, synthesized via polymerization-induced self-assembly (PISA), have been used to study the influence of nanoparticle morphology (e.g., spheres, worms, vesicles) on the photoluminescent behavior, with the ratio of excimer to monomer emission intensity changing with the particle's surface curvature. manchester.ac.ukfigshare.com
This compound-functionalized ligands are also employed to control the synthesis and assembly of metallic nanoparticles. Gold nanoparticles have been successfully functionalized with this compound-thiol derivatives. rsc.org These this compound-capped gold nanoparticles exhibit better dispersity in a this compound derivative matrix compared to nanoparticles capped with standard alkanethiols, which is attributed to the favorable π-π interactions between the this compound units. rsc.org In another approach, a this compound fluorophore connected to a nucleobase spacer was used to functionalize gold nanoparticles, resulting in a material that displays inherent photoluminescence and this compound excimer emission, indicating a close-packed arrangement of this compound on the gold surface. rsc.org
In the field of catalysis, this compound-thiol ligands have been used to modify the surface environment of palladium (Pd) nanoparticles supported on carbon black. nih.gov These modified catalysts show high efficiency and selectivity in the semihydrogenation of alkynes to alkenes. The steric hindrance from the this compound groups on the Pd nanoparticle surface restricts substrate access, which suppresses the overhydrogenation of alkenes to alkanes. nih.gov The strong interaction between the this compound groups and the carbon support also prevents the leaching of the modifiers and the sintering of the Pd nanoparticles, contributing to the catalyst's high stability. nih.gov
| Nanoparticle Type | This compound-Based Functionalization | Primary Research Focus | Key Finding |
|---|---|---|---|
| Alumina (AlOx) | Phosphonic acid functionalized this compound derivatives | Tunable optical properties researchgate.netscispace.com | Emission can be switched between monomer and excimer by controlling the surface ligand composition. researchgate.netscispace.com |
| Gold (Au) | 11-(4-(pyren-1-yl)phenoxy)undecane-1-thiol | Controlled self-assembly rsc.org | This compound-functionalized Au nanoparticles showed better dispersity in a this compound matrix due to π-π interactions. rsc.org |
| Gold (Au) | This compound with a nucleobase spacer | Photoluminescence behavior rsc.org | Resulting nanoparticles display inherent photoluminescence and this compound excimer emission. rsc.org |
| Palladium (Pd) on Carbon | This compound-thiol derivatives (PyC12S) | Heterogeneous catalysis nih.gov | High activity and selectivity (94% alkene selectivity at 98% conversion) for alkyne semihydrogenation. nih.gov |
This compound-Based Metal-Organic Frameworks (MOFs)
This compound's unique optical and electronic properties, combined with its rigid, planar structure, make it an attractive building block for the construction of metal-organic frameworks (MOFs). scispace.comrsc.orgresearchgate.net this compound-based ligands, typically functionalized with coordinating groups like carboxylates or phosphonates, are used as the organic linkers that connect metal ions or clusters into extended, crystalline networks. rsc.org The incorporation of the this compound core into the MOF structure can impart desirable features such as high surface area, specific pore sizes, and strong π-π stacking interactions. rsc.org These characteristics make this compound-based MOFs promising materials for a variety of applications, including gas storage and separation, luminescence sensing, and photocatalysis. researchgate.netscispace.com
The synthesis of this compound-based MOFs often involves using ligands such as 1,3,6,8-tetrakis(p-benzoic acid)this compound (TBAPy), which can coordinate with metal ions like Zn(II) to form frameworks with distinct structural features. nih.gov The resulting MOFs can exhibit high water stability and permanent porosity, which are crucial for applications like carbon capture. nih.gov The extensive π-aromatic system of the this compound core can serve as a preferential binding site for polarizable molecules like CO₂. nih.gov Computational and experimental studies have investigated how factors like pore size, the presence of open-metal sites, and framework charges influence CO₂ adsorption in these materials. nih.gov
The photophysical properties of this compound are central to the functionality of many of these MOFs. The coordination of this compound-based ligands with metal centers can lead to new photochemical properties not observed in the isolated this compound molecule. rsc.org These properties are harnessed for applications in luminescence and photocatalysis. scispace.comrsc.org For example, a zirconium-pyrene MOF has been explored for its photocatalytic applications, and platinum nanoparticles have been successfully incorporated within its pores to enhance activity. liverpool.ac.uk Similarly, a new aluminum-pyrene MOF has been characterized and tested for photocatalysis as well as for CO₂ and CH₄ storage. liverpool.ac.uk The inherent fluorescence of the this compound unit allows these MOFs to be used as luminescent sensors.
The structural versatility of this compound-based ligands facilitates the generation of a wide range of MOF structures with diverse metal-ion coordination. rsc.org This tunability allows for the systematic design of pore size and functionality, which was demonstrated in a study of isoreticular MOFs for methane (B114726) storage. rsc.org The strong π-π interactions between the this compound units within the framework can also enhance electron transfer efficiency, making these materials promising for heterogeneous catalysis. rsc.org
| MOF Name/System | Ligand | Metal Ion/Cluster | Key Property/Feature | Investigated Application |
|---|---|---|---|---|
| TBAPy-based MOFs | 1,3,6,8-tetrakis(p-benzoic acid)this compound (TBAPy) | Zn(II) | High water stability, permanent porosity, π-aromatic system for binding. nih.gov | CO₂ adsorption and separation nih.gov |
| Aluminum-pyrene MOF | This compound-based ligand | Al | Porous structure, photocatalytic activity. liverpool.ac.uk | Photocatalysis, CO₂ and CH₄ storage liverpool.ac.uk |
| Zirconium-pyrene MOF | This compound-based ligand | Zr | Photocatalytically active, amenable to Pt nanoparticle incorporation. liverpool.ac.uk | Photocatalysis liverpool.ac.uk |
| Europium-pyrene MOF | This compound-based ligand | Eu | Novel crystal structure. liverpool.ac.uk | Structural characterization liverpool.ac.uk |
Pyrene As a Fluorescent Probe and Sensor
Sensing Mechanisms and Design Principles
The design of pyrene-based fluorescent sensors often relies on specific mechanisms that alter the molecule's excited state dynamics or intermolecular interactions upon analyte binding. researchgate.netacs.orgescholarship.orgunina.itmyu-group.co.jp
Photoinduced Electron Transfer (PET)
Photoinduced Electron Transfer (PET) is a common sensing mechanism utilized in this compound-based probes. researchgate.netacs.orgmyu-group.co.jp In this mechanism, an electron is transferred from a donor moiety to the excited fluorophore (this compound), leading to non-radiative deactivation of the excited state and a decrease or quenching of fluorescence emission. worktribe.com When a target analyte binds to a recognition site linked to the This compound (B120774) fluorophore, it can inhibit this electron transfer process. worktribe.commdpi.com This inhibition prevents the non-radiative decay, resulting in a recovery or enhancement of this compound's fluorescence, effectively acting as a "turn-on" sensor. worktribe.commdpi.com For instance, in the detection of Cu²⁺, the binding of the ion to the ligand can prevent the PET mechanism, leading to a significant enhancement in this compound fluorescence. worktribe.com Studies on this compound-based Schiff base fluorophores have demonstrated PET as the sensing mechanism for detecting Sn²⁺ ions, where complexation with Sn²⁺ inhibits PET and enhances fluorescence. mdpi.com
Excimer-Monomer Switching
Excimer-monomer switching is another key sensing mechanism leveraging this compound's ability to form excimers. researchgate.netacs.orgacs.org this compound exhibits distinct fluorescence emissions depending on its aggregation state. researchgate.netmdpi.com In dilute solutions, this compound exists as monomers, emitting fluorescence typically around 370–400 nm. researchgate.netacs.orgpnas.org At higher concentrations or when two this compound moieties are in close proximity (0.4 nm < d < 1 nm), they can form an excited-state dimer known as an excimer, which emits at longer wavelengths, typically around 420–600 nm (around 485 nm is frequently observed). researchgate.netacs.orgpnas.org This excimer emission has a larger Stokes shift and a longer fluorescence lifetime compared to the monomer emission. researchgate.net
Sensors designed based on excimer-monomer switching utilize a change in the distance or interaction between this compound units upon analyte binding. acs.orgpnas.org For example, a probe might be designed with two this compound molecules in close proximity, favoring excimer formation and emission in the absence of the analyte. researchgate.net Upon binding of the target analyte, a conformational change or disruption of the probe structure occurs, separating the this compound units and leading to a decrease in excimer emission and an increase in monomer emission. researchgate.netrsc.org This switching of emission wavelengths and intensities provides a ratiometric sensing signal. rsc.org This mechanism has been applied in molecular beacons for probing nucleic acids, where target binding induces a conformational change that switches the emission from excimer to monomer. researchgate.netnih.gov
Quantum Interference Effects in Sensing
Quantum interference (QI) effects have been explored in the context of this compound-based sensors, particularly in molecular junctions designed for gas sensing. escholarship.orgunina.it this compound, considered a minimal graphene-like unit, can be incorporated into molecular junctions to investigate chemiresistive responses upon adsorption of small gaseous molecules. escholarship.orgarxiv.orgresearchgate.net QI effects, specifically destructive quantum interference (DQI), can significantly influence the electrical conductance through the molecule. arxiv.orgresearchgate.netpku.edu.cn
By exploiting destructive QI arising in modified this compound structures, such as meta-substituted this compound, it is possible to tune the sensor's response. arxiv.orgresearchgate.net The interaction of analytes like NO₂, H₂O, and NH₃ with the this compound core affects the electronic transport properties, and QI plays a role in the resulting chemiresistive signal. arxiv.orgresearchgate.netresearchgate.net Studies have shown that exploiting DQI can enhance both the sensitivity and chemical selectivity of this compound-based sensors for detecting these gaseous molecules. arxiv.orgresearchgate.net This approach provides a fundamental strategy for designing high-performance chemical sensors using graphene functional blocks. arxiv.orgresearchgate.net
Environmental and Analytical Sensing Applications
This compound-based fluorescent sensors find diverse applications in environmental monitoring and analytical chemistry due to their sensitivity and selectivity towards various analytes. acs.orgacs.orgacs.orgmdpi.com
Detection of Metal Ions (e.g., Hg²⁺, Cu²⁺, Sn²⁺, Ag⁺)
This compound derivatives are widely used for the detection of various metal ions through fluorescence changes. researchgate.netacs.orgacs.org The sensing mechanisms often involve PET, excimer-monomer switching, or chelation-enhanced fluorescence (CHEF) upon metal ion binding. worktribe.commdpi.comresearchgate.netnih.gov
Several studies highlight the application of this compound-based probes for detecting specific metal ions:
Hg²⁺: this compound-based sensors have shown high selectivity and sensitivity for Hg²⁺ ions. acs.orgresearchgate.netresearchgate.netresearchgate.net Some probes exhibit fluorescence quenching upon binding with Hg²⁺, while others show enhancement. acs.orgresearchgate.net For example, a this compound-based chemosensor exhibited a turn-on fluorescent emission at 607 nm upon recognizing Hg²⁺ with a detection limit of 36 nM. acs.org Other this compound derivatives have been reported with detection limits for Hg²⁺ in the nanomolar range. acs.orgresearchgate.netnih.gov The sensing mechanism for Hg²⁺ often involves complexation that inhibits excimer formation or triggers PET. researchgate.netnih.gov
Cu²⁺: this compound-based fluorescent sensors have been developed for the selective detection of Cu²⁺ ions. worktribe.commdpi.comresearchgate.netresearchgate.netarxiv.org These sensors can exhibit fluorescence enhancement or quenching depending on the specific probe design and sensing mechanism, such as PET or excimer/exciplex formation. worktribe.com A this compound-based sensor demonstrated high selectivity for Cu²⁺ with a detection limit of 0.036 μM. mdpi.com
Sn²⁺: this compound-based fluorophores have shown potential as selective "turn-on" sensors for Sn²⁺ ions, utilizing the PET mechanism. mdpi.com A this compound-based Schiff base fluorophore demonstrated a 24-fold increase in fluorescence intensity and effectively detected Sn²⁺ ions with a detection limit of 5.4 µM. mdpi.com Another this compound-based imine dimer showed selective sensing capabilities towards Sn²⁺ with a detection limit of 1.61 × 10⁻⁵ M. mdpi.com
Ag⁺: Some this compound-based compounds have shown selective responses to Ag⁺ ions. mdpi.comresearchgate.netarxiv.org While some studies on fluorinated 1,3,4-oxadiazole (B1194373) derivatives indicated selectivity towards Ag⁺, Co²⁺, and Cu²⁺, this compound-specific probes for Ag⁺ detection often involve mechanisms leading to fluorescence changes upon complexation. mdpi.comarxiv.org
Here is a table summarizing some research findings on this compound-based metal ion sensors:
| Metal Ion | Probe Type / Mechanism | Detection Limit | Binding Constant (Kₐ) | Reference |
| Sn²⁺ | Schiff base fluorophore / PET | 5.4 µM | 2 × 10⁴ M⁻¹ | mdpi.com |
| Sn²⁺ | Imine dimer | 1.61 × 10⁻⁵ M | 4.51 × 10⁶ M⁻¹ | mdpi.com |
| Cu²⁺ | Fluorescent sensor | 0.036 μM | - | mdpi.com |
| Cu²⁺ | Imine dimer | 4.73 × 10⁻⁵ M | 4.03 × 10⁷ M⁻¹ | mdpi.com |
| Hg²⁺ | Chemosensor | 36 nM | - | acs.org |
| Hg²⁺ | Methionine–this compound hybrid probe / Excimer formation | 0.14 nM | 7.5630 × 10⁴ M⁻¹ | researchgate.net |
| Hg²⁺ | Schiff base probe | 0.35 nM | 9.08 × 10⁵ M⁻¹ | researchgate.net |
| Hg²⁺ | Hexaphenylbenzene–this compound derivative / Excimer formation | 4.5 nM | 7.36 × 10⁴ M⁻¹ | researchgate.net |
| Hg²⁺ | Azadiene–this compound probe / Excimer mechanism | 0.2 µM | 4.32 × 10⁵ M⁻¹ | researchgate.net |
| Hg²⁺ | Schiff base | 8.32 nM | 1.0⁵ × 10⁵ M⁻¹ | researchgate.net |
Note: Detection limits and binding constants can vary significantly depending on the specific probe structure and experimental conditions.
Sensing of Small Gaseous Molecules (e.g., NO₂, H₂O, NH₃)
This compound-based materials, particularly in the form of molecular junctions or functionalized graphene, have been investigated for sensing small gaseous molecules like NO₂, H₂O, and NH₃. escholarship.orgunina.itarxiv.orgresearchgate.net The sensing mechanism often involves changes in the electrical resistance or fluorescence properties of the this compound-containing material upon gas adsorption. arxiv.orgresearchgate.net
Studies using molecular junctions with a this compound core have explored the chemiresistive response to NO₂, H₂O, and NH₃. arxiv.orgresearchgate.netresearchgate.net The interaction of these gas molecules with this compound can be investigated using theoretical frameworks like density functional theory and non-equilibrium Green's functions. arxiv.orgresearchgate.netresearchgate.net Research indicates that the open-shell character of NO₂ leads to a strong interaction with this compound, potentially triggering a significant chemiresistive response. arxiv.orgresearchgate.netresearchgate.net Weaker interactions are observed with H₂O and NH₃, resulting in lower sensitivity. arxiv.orgresearchgate.netresearchgate.net
Exploiting quantum interference effects, specifically destructive QI in meta-substituted this compound, has been shown to enhance the sensitivity and chemical selectivity for detecting these gases. arxiv.orgresearchgate.net This allows for the potential detection and distinction of individual molecules. arxiv.orgresearchgate.net
Surface-enhanced Raman spectroscopy (SERS) has also been explored for the detection of this compound itself in environmental samples, indicating the broader application of spectroscopic techniques for PAH detection. unina.it A SERS-based approach using a highly porous substrate demonstrated label-free detection of this compound in aqueous solution with a limit of detection of 23 nM. unina.it
Detection of Explosive Hazards (e.g., TNT)
This compound-based fluorescent sensors have been developed for the detection of explosive hazards, particularly nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT). researchgate.netwikipedia.org The detection mechanism often relies on fluorescence quenching or enhancement upon interaction with the explosive molecules. researchgate.netdntb.gov.uamdpi.com Nitroaromatic explosives, being electron-deficient, can interact with electron-rich this compound derivatives through mechanisms such as photoinduced electron transfer (PET) or π-π stacking interactions, leading to a change in fluorescence intensity. researchgate.netdntb.gov.uamdpi.comacs.org
For example, this compound-containing water-soluble probes have been reported for the fluorescent detection of nitroaromatic compounds in aqueous media. researchgate.net In some cases, the presence of explosive analytes leads to the quenching of the this compound excimer emission. researchgate.net this compound-functionalized materials, such as electrospun nanofibers, have also demonstrated enhanced sensing performance for trace amounts of TNT in water, exhibiting a low detection limit. bilkent.edu.tr The large contact area and porous morphology of such materials contribute to their sensitivity. bilkent.edu.tr Studies have also explored the mechanism of interaction between this compound-based chemosensors and TNT, suggesting that π-π stacking interactions can play a significant role in the fluorescence quenching observed. acs.org
This compound as a Probe for Molecular Environments
This compound's sensitivity to its microenvironment makes it a versatile probe for studying various molecular systems, including proteins, polymers, and lipid assemblies. nih.govmdpi.comresearchgate.net By incorporating this compound or this compound derivatives into these systems, researchers can gain insights into their structure, dynamics, and local properties through fluorescence spectroscopy. nih.govnih.govresearchgate.net
Polarity and Viscosity Sensing
The fluorescence emission spectrum of this compound is notably sensitive to the polarity of the surrounding solvent or microenvironment. nih.govresearchgate.netresearchgate.netscispace.comrsc.org The ratio of the intensity of the first vibronic band (I₁) to the third vibronic band (I₃) in the monomer emission spectrum, often referred to as the "Py value" or I₁/I₃ ratio, is commonly used as an empirical scale for local polarity. nih.govresearchgate.netresearchgate.net A higher I₁/I₃ ratio generally indicates a more polar environment, while a lower ratio suggests a less polar or more hydrophobic environment. nih.govresearchgate.netresearchgate.net This sensitivity allows this compound probes to report on polarity changes in various systems, including proteins, polymers, and micelles. nih.govresearchgate.netresearchgate.netscispace.comresearchgate.net
While primarily known for polarity sensing, this compound's fluorescence properties can also be influenced by viscosity, as viscosity affects the rate of molecular diffusion and thus the formation of excimers. However, the primary and most widely exploited environmental sensitivity of this compound is to polarity.
Probing Protein Conformation and Dynamics
This compound has been extensively used as a fluorescent probe to investigate protein structure, conformation, and dynamics. nih.govnih.govresearchgate.netbohrium.com this compound can be covalently attached to specific amino acid residues, such as sulfhydryl groups, within a protein. nih.govnih.gov The fluorescence properties of the attached this compound then become sensitive to the local environment around the labeling site. nih.govnih.gov
Changes in protein conformation, folding, unfolding, and interactions with other molecules (e.g., lipids, other proteins) can lead to alterations in the polarity of the this compound's microenvironment or the proximity of multiple this compound labels (if multiple sites are labeled). nih.govnih.gov These changes can be monitored by observing shifts in the monomer emission vibronic fine structure (reporting on polarity) or changes in the excimer emission intensity (reporting on proximity and dynamics). nih.govnih.gov For instance, the environmentally- and spatially-sensitive features of this compound allow monitoring protein conformation, conformational changes, protein folding and unfolding, protein-protein, protein-lipid and protein-membrane interactions. nih.govnih.gov
Studying Polymeric Systems and Macromolecules
This compound is a frequently used fluorescent dye in the study of labeled polymers and macromolecules. researchgate.netuwaterloo.ca Its unique photophysical behavior, particularly its ability to form excimers, makes it suitable for probing the conformation, internal dynamics, and local environment of these complex systems. mdpi.comresearchgate.netuwaterloo.canih.gov
By incorporating this compound labels into polymers, either at chain ends, randomly along the backbone, or at chain terminals, researchers can utilize this compound fluorescence to study various phenomena. nih.gov The rate constant for excimer formation is directly related to the local concentration of this compound labels, providing quantitative information about the internal dynamics and local density of macromolecules in solution. uwaterloo.canih.gov Techniques like the model-free analysis (MFA) and the fluorescence blob model (FBM) have been applied to analyze the fluorescence decays of this compound-labeled macromolecules to probe their internal dynamics, such as polymer ring closure, backbone flexibility, or chain terminal mobility. uwaterloo.canih.gov this compound-based fluorescent dyes have also been incorporated into macromolecular materials where the polymer responds to stimuli, altering this compound excimer formation and thus changing fluorescent properties. researchgate.netrsc.orgrsc.org
Micellar Systems and Membrane Domains
This compound is a valuable probe for studying micellar systems and membrane domains due to its hydrophobic nature and sensitivity to polarity and molecular crowding. nih.govmdpi.comresearchgate.netacs.orgthermofisher.comrsc.orgmdpi.com this compound molecules tend to partition into the hydrophobic core of micelles or the hydrocarbon region of lipid bilayers. nih.govresearchgate.netthermofisher.com
In micellar solutions, the fluorescence spectrum of this compound changes significantly upon micelle formation. researchgate.netacs.org In aqueous solutions below the critical micelle concentration (CMC), this compound fluorescence is weak. Above the CMC, this compound is solubilized within the hydrophobic core of micelles, leading to an increase in monomer fluorescence intensity and the appearance of excimer emission at higher this compound concentrations. researchgate.netacs.org The ratio of monomer to excimer fluorescence intensities is highly sensitive to changes in surfactant concentration and can be used to determine the CMC of surfactants. researchgate.netacs.orgmdpi.comavantiresearch.com The I₁/I₃ ratio of this compound fluorescence is also used to study the polarity of the micellar microenvironment and how it is affected by factors such as the presence of other molecules. researchgate.netrsc.orgmdpi.com
In membrane biophysics, free this compound and this compound-labeled lipids are used to study lipid bilayers. nih.govthermofisher.com The concentration-dependent formation of excimers in lipid bilayers is particularly useful for detecting lipid domain formation and studying membrane fluidity and structural perturbations. nih.govthermofisher.complos.org The spectral characteristics of cholesterol-pyrene, for instance, have been used to characterize this compound fluorescence spectra in liquid-ordered (Lo) and liquid-disordered (Ld) membranes and to quantify cholesterol clustering behavior. plos.org
Bioimaging Applications of this compound-Based Probes
This compound-based probes have found applications in bioimaging, allowing for the visualization and study of biological structures and processes in living cells. researchgate.netmdpi.comrsc.orgbohrium.commdpi.comrsc.org The advantageous photophysical properties of this compound, such as high quantum yield and sensitivity to the environment, make them suitable for this purpose. researchgate.netrsc.org
This compound derivatives have been utilized as fluorescent labels to bioimage living cells for structural identification of DNA, proteins, and lipid membranes. researchgate.net Polarity-sensitive this compound fluorescent probes have been developed for multi-organelle imaging in living cells, enabling researchers to monitor changes in the microenvironment of organelles. rsc.org These probes can exhibit large Stokes shifts and significant changes in fluorescence lifetime across different polar solvents, making them versatile tools for studying cellular microenvironments and organelle dynamics. rsc.org this compound-based probes have also been successfully applied for fluorescent imaging of specific ions, such as copper ions, in live cells. bohrium.comrsc.org Furthermore, this compound-based materials with aggregation-induced emission (AIE) properties have been explored for bioimaging applications. mdpi.com
Design of Red-Emitting Probes
While conventional this compound-centered dyes typically emit in the blue-green region, there is significant interest in developing this compound-based probes with red to far-red emission for bioimaging applications researchgate.netmdpi.com. Red-emitting dyes are particularly valuable as they often exhibit reduced scattering and absorption in biological tissues, allowing for deeper penetration and lower background interference mdpi.com.
The design rationale for achieving red or near-infrared emission from this compound derivatives often involves extending the conjugation length and incorporating a donor-π-acceptor (D-π-A) structure mdpi.comacs.org. In such systems, the this compound core can serve as an electron donor or delocalizer, stabilizing the charge-transfer excited state via resonance stabilization mdpi.com. The nature of the electron donor, π-extender, and electron acceptor in the D-π-A system influences the Stokes' shift and environmental sensitivity of the probe mdpi.com.
Novel this compound-hemicyanine imaging probes, for example, have demonstrated red to far-red emission, large Stokes' shifts, high fluorescence quantum yield, and good biocompatibility researchgate.netmdpi.com. These probes offer advantages over traditional blue-green emitting this compound dyes researchgate.netmdpi.com.
Research has also focused on constructing this compound-based red-emitting aggregation-induced emission (AIE) luminogens researchgate.net. These materials exhibit enhanced emission in aggregated states, which is beneficial for solid-state applications and can open avenues for designing near-infrared emission this compound-based photoelectric materials researchgate.net. For instance, specific this compound-based red-emitting molecules with an emission wavelength (λem) of 686 nm have been reported researchgate.net.
Another approach involves synthesizing this compound derivatives with monomer/excimer conversion features that emit red or near-infrared light. A positively charged this compound derivative, Py-Cy, designed by extending conjugation and incorporating a donor-π-acceptor structure, showed absorption in the visible range, with its monomer and excimer emitting red and near-infrared light, respectively acs.org. This feature is highly beneficial for biosensing and bioimaging applications acs.org.
Detailed research findings on red-emitting this compound-based probes often involve the synthesis and characterization of novel compounds and the investigation of their photophysical properties in various environments, including biological systems. Studies may include:
Synthesis routes: Describing the chemical reactions and steps involved in creating the this compound derivatives. acs.orgbohrium.comnih.gov
Spectroscopic analysis: Measuring absorption and emission spectra, fluorescence quantum yields, and lifetimes in different solvents or in the presence of analytes or biological components. acs.orgbohrium.comresearchgate.netrsc.org
Sensing performance: Evaluating the sensitivity and selectivity of the probe towards target analytes, including detection limits. bohrium.commdpi.comrsc.orgmdpi.com
Cellular imaging: Demonstrating the probe's ability to stain specific cellular components or respond to intracellular changes in living cells using fluorescence microscopy. mdpi.commdpi.comacs.orgbohrium.comnih.govresearchgate.netrsc.orgmdpi.comrsc.orgmdpi.comrsc.orgnih.gov
Theoretical calculations: Using computational methods like Density Functional Theory (DFT) to understand the electronic structure and binding mechanisms. bohrium.commdpi.com
For example, a quinoline-pyrene probe designed for lysosomal pH sensing exhibited significant red shifts at low pH and efficiently stained lysosomes in HeLa cells nih.gov. Another study reported a water-dispersible orange emitter containing a this compound core and benzothiadiazole acceptor, which showed an emission maximum at 586 nm in water with a large Stokes shift of 181 nm and was effectively internalized by HeLa cells for imaging researchgate.netrsc.org.
Multicolor and Multiphoton Imaging Principles
This compound derivatives can be utilized for multicolor fluorescence imaging, which involves simultaneously visualizing multiple targets or cellular components, often by employing probes with distinct emission wavelengths or by leveraging environmentally sensitive probes whose emission shifts depending on their microenvironment rsc.orgresearchgate.netacs.org.
Multicolor imaging can be achieved with this compound-based systems through various mechanisms:
Excitation wavelength-dependent emission: Some this compound-based materials exhibit different emission colors depending on the excitation wavelength. This phenomenon, which can involve the suppression of Kasha's rule, allows for multi-colored fluorescence from a single compound or system researchgate.netacs.orgacs.org. For instance, water-soluble this compound-adorned imidazolium (B1220033) salts have shown solid-state multicolor fluorescence dependent on the excitation wavelength, enabling applications like the detection of latent fingerprints acs.orgacs.org.
Environmentally sensitive probes: this compound's sensitivity to polarity and its ability to form excimers can be exploited for multicolor imaging. Probes designed to exhibit changes in monomer and excimer emission ratios based on the local environment can provide ratiometric sensing and imaging, where the ratio of intensities at two different wavelengths provides a more robust measurement independent of probe concentration or excitation intensity nih.govmdpi.com. Polarity-sensitive this compound probes have been synthesized for multi-organelle imaging in living cells, with their emission peaks and fluorescence lifetimes sensitive to polarity rsc.org.
Multiple probes with distinct emissions: Using a combination of different this compound derivatives or this compound-based probes with other fluorophores that emit in different spectral windows allows for the simultaneous visualization of multiple targets.
Multiphoton imaging, particularly two-photon fluorescence microscopy, is a powerful technique for biological imaging that offers advantages such as reduced photodamage, deeper tissue penetration, and intrinsic sectioning capabilities researchgate.net. This technique relies on the simultaneous absorption of two or more photons by a fluorophore, which then emits a single photon at a higher energy (shorter wavelength) researchgate.net.
This compound and its derivatives are known for their two-photon excitability, making them suitable candidates for multiphoton imaging applications mdpi.comresearchgate.netrsc.orgnih.gov. The rigid polycyclic aromatic skeleton of this compound contributes to this property mdpi.com. Research has explored the two-photon absorption properties of this compound-based dyes for cellular imaging. For example, a this compound-pyridinium dye was studied for its two-photon absorption and its ability to visualize nuclei in live cells using two-photon fluorescence microscopy nih.gov. Another this compound-based water-dispersible orange emitter was successfully used for both one- and two-photon fluorescence cellular imaging in HeLa cells researchgate.netrsc.org.
Data on multiphoton imaging with this compound probes often includes:
Two-photon absorption cross-sections: A measure of the probability of simultaneous absorption of two photons, typically reported in Göppert-Mayer (GM) units. researchgate.netrsc.org
Optimal excitation wavelengths: The wavelengths at which the two-photon excitation is most efficient, typically in the near-infrared range (e.g., 800-1100 nm). mdpi.comresearchgate.netrsc.org
Imaging depth and resolution: Demonstrating the ability to image deeper within tissues or cells with high resolution compared to single-photon excitation.
Cellular localization and dynamics: Showing where the probe accumulates within cells and how its fluorescence changes over time or in response to stimuli under multiphoton excitation. mdpi.comresearchgate.netrsc.orgnih.gov
For instance, a this compound–benzothiazolium derivative (BTP) was found to be a promising candidate for two-photon fluorescence microscopy imaging, exhibiting an excitation maximum at approximately 905 nm in COS-7 cells mdpi.com. The two-photon excitability of BTP in ethanol (B145695) was also studied, with an excitation maximum found at approximately 1075 nm mdpi.com.
Multicolor and multiphoton imaging using this compound-based probes represent significant advancements in fluorescence microscopy, enabling more sophisticated studies of biological processes and complex chemical environments with improved spatial and temporal resolution.
Interactions of Pyrene in Complex Systems
Pyrene-Labeled Polymer Interactions
The strategic labeling of polymers with This compound (B120774) moieties allows for the sensitive detection of changes in the polymer's local environment and conformation. The fluorescence of the this compound label, specifically the ratio of its monomer to excimer emission, serves as a spectroscopic ruler to probe intra- and intermolecular interactions.
Polymer Chain Dynamics Studies
The formation of a this compound excimer is contingent upon the close proximity of two this compound molecules, one in the ground state and one in the excited state. When this compound is attached to a polymer chain, the rate of excimer formation becomes a direct measure of the rate of collision between different segments of the chain, thus providing quantitative information about the long-range polymer chain dynamics (LRPCD). acs.org This technique has been widely applied to study the conformational changes and flexibility of various polymers in solution.
For instance, studies on this compound end-labeled and randomly labeled poly(N-isopropylacrylamide) (PNIPAM) have utilized fluorescence to probe the polymer's dynamics. acs.org The analysis of fluorescence data, often employing models such as the Birks scheme for end-labeled polymers and the Fluorescence Blob Model (FBM) for randomly labeled ones, allows for the extraction of key parameters describing excimer formation. acs.orgnih.gov These parameters provide equivalent trends for different labeling strategies, demonstrating the robustness of this method. acs.org
Research on this compound-labeled polystyrenes has further validated the use of excimer formation to study LRPCD. nih.govacs.org By examining a series of end-labeled and randomly labeled polystyrenes in various solvents, it was shown that excimer formation is highly sensitive to solvent viscosity and quality. nih.gov The consistency of the results across different polymer constructs underscores the utility of randomly labeled polymers, which are often easier to synthesize, for studying polymer dynamics. nih.gov
Table 1: this compound-Labeled Polymers for Chain Dynamics Studies
| Polymer Studied | Labeling Strategy | Key Findings | References |
|---|---|---|---|
| Poly(N-isopropylacrylamide) (PNIPAM) | End-labeled and randomly labeled | Excimer formation provides quantitative data on LRPCD. | acs.org |
| Polystyrene (PS) | End-labeled and randomly labeled | Excimer formation is strongly influenced by solvent viscosity and quality. | nih.govacs.org |
| Poly(acrylic acid) (PAA) | Randomly labeled | Interpolymer association can be monitored through excimer emission. | researchgate.net |
Host-Guest Interactions within Polymer Matrices
This compound derivatives can be incorporated as guest molecules into host polymer matrices, allowing for the study of non-covalent interactions that govern these complex systems. mdpi.comresearchgate.net The photophysical response of the this compound guest provides information about its spatial localization and the nature of its interactions with the host matrix.
A study involving a this compound- and phosphonate-containing fluorescent probe incorporated into an amphiphilic copolymer demonstrated that the polymer matrix can direct the spatial arrangement of the guest molecule and alter its properties. mdpi.com Techniques such as powder X-ray diffraction, photoluminescence, and FT-IR spectroscopy revealed that the guest's phosphonate (B1237965) group forms hydrogen bonds within the polar domain of the host, while the this compound moiety resides in the alkyl chain domain. mdpi.com The nature of the guest molecule was found to significantly influence the non-covalent interactions with the host. mdpi.comresearchgate.net
The interactions between the aromatic guest and the alkyl chains of the matrix are often mediated by van der Waals forces. mdpi.com The degree of guest aggregation within the matrix is dependent on the loading concentration and the specific chemical nature of both the host and the guest. mdpi.com
Interactions with Surfactants and Cyclodextrins
This compound-labeled polymers are effective tools for investigating the interactions between polymers and surfactants in aqueous solutions. The fluorescence of the this compound label can signal the formation of polymer-surfactant complexes and provide insights into the dynamics of these associations. umass.edu
In studies of hydrophobically modified polyanions labeled with this compound, the interaction with oppositely charged mixed micelles was monitored through fluorescence quenching. umass.edu The binding constant, association rate constant, and residence time of the micelle on the polymer could be estimated. These studies revealed that both electrostatic and hydrophobic interactions play a crucial role in the formation and stability of polymer-micelle complexes. umass.edu
Similarly, the host-guest chemistry between this compound-labeled probes and cyclodextrins has been explored. nih.govacs.org Cyclodextrins, with their hydrophobic inner cavity and hydrophilic outer surface, can encapsulate this compound molecules. pku.edu.cn A novel competitive host-guest interaction mechanism has been developed for fluorescence analysis using a β-cyclodextrin polymer (polyβCD). nih.govacs.org The lipophilic cavities of polyβCD can recruit this compound-labeled oligonucleotide strands, leading to a significant enhancement in this compound's fluorescence intensity due to the altered microenvironment. nih.govacs.org This system can be used for biochemical assays, as the presence of a target molecule can displace the this compound probe from the cyclodextrin (B1172386) cavities, resulting in a detectable change in fluorescence. nih.gov
Supramolecular Assembly Driven by this compound Motifs
The planar and aromatic nature of this compound makes it an excellent building block for the construction of well-defined supramolecular assemblies. The self-assembly process is driven by a combination of non-covalent interactions, with π-π stacking being a particularly dominant force.
π-π Stacking Interactions
π-π stacking is a fundamental non-covalent interaction that plays a crucial role in the organization of this compound-based supramolecular structures. acs.org The interaction between the electron-rich π-systems of adjacent this compound molecules leads to their aggregation and can significantly alter their photophysical properties. researchgate.net
In many cases, strong π-π stacking interactions cause this compound to agglomerate, which can lead to the quenching of its fluorescence emission. researchgate.net However, this same interaction is responsible for the formation of excimers, which have a characteristic red-shifted emission compared to the this compound monomer. The balance between monomer and excimer emission is a sensitive indicator of the degree of π-π stacking. acs.org
The strength of π-π stacking can be substantial, with binding energies reaching up to 20 kcal·mol⁻¹ for this compound dimers. pnas.org The degree of π-π overlap between this compound units is a critical factor in determining the efficiency of excimer formation. rsc.org Even with similar π-π stacking distances, a smaller overlap area can hinder excimer formation, leading to dominant monomer emission. rsc.org These interactions are highly sensitive to the microenvironment and can be modulated by external stimuli, which has been exploited in the development of chemosensors. acs.org
Non-covalent Interactions in this compound-Based Assemblies
While π-π stacking is a primary driving force, other non-covalent interactions, such as hydrogen bonding and van der Waals forces, also play a significant role in the construction of this compound-based supramolecular architectures. xjtlu.edu.cnrsc.org The interplay of these weaker forces allows for the precise control over the self-assembly process, leading to the formation of complex and functional nanostructures.
Studies on the self-assembly of this compound derivatives at liquid/solid interfaces have revealed the importance of a synergy between different non-covalent interactions. xjtlu.edu.cnrsc.org For example, hydrogen bonding between molecules and van der Waals forces between the molecules and the substrate can work in concert to direct the formation of specific patterns, such as chevron or linear chain structures. xjtlu.edu.cnrsc.org The structural symmetry and the presence of functional groups on the this compound building blocks are crucial for promoting these cooperative interactions. xjtlu.edu.cnrsc.org
The functionalization of this compound can introduce different types of non-covalent interactions. For instance, the interaction of this compound with various substrates can transition from covalent to non-covalent depending on the nature of the substituents. nih.gov The contribution of dispersion forces increases with the degree of methylation or phenylation of the substrate, eventually dominating the interaction. nih.gov
Theoretical and Computational Studies of Pyrene
Electronic Structure and Reactivity Predictions
Theoretical studies are crucial for understanding the fundamental electronic characteristics of pyrene (B120774) and predicting its behavior in chemical reactions. Methods ranging from Density Functional Theory (DFT) to high-level ab initio calculations are employed to model its ground-state properties.
Density Functional Theory (DFT) has proven to be a highly effective and widely used method for studying the electronic structure and reactivity of polycyclic aromatic hydrocarbons like this compound. rsc.org DFT calculations have been successfully applied to determine the optimized geometrical structure, electronic properties, and chemical reactivity of this compound and its derivatives. rsc.orgresearchgate.net
One of the most common approaches involves the B3LYP functional combined with a 6-311G** basis set, which has been found to be particularly suitable for predicting the heat of formation and the minimum energy optimized structure of this compound. rsc.org The geometrical parameters derived from these calculations are in good agreement with available experimental data. rsc.org
A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and stability. rsc.org According to the frontier molecular orbital approach, a larger HOMO-LUMO gap corresponds to greater stability and lower reactivity. rsc.org DFT calculations have predicted the HOMO-LUMO gap for this compound with remarkable accuracy. rsc.org
Table 1: Comparison of Calculated and Experimental HOMO-LUMO Gap for this compound
| Method | Calculated HOMO-LUMO Gap (eV) | Experimental HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311G**) | 3.84 | 3.85 | rsc.org |
Furthermore, DFT is used to calculate various chemical reactivity descriptors, such as ionization potential, electron affinity, chemical potential, and global hardness, which provide a comprehensive picture of this compound's stability and reaction tendencies. researchgate.net
Ab initio quantum chemical methods are a class of computational techniques based on quantum chemistry that solve the electronic Schrödinger equation "from first principles," without using empirical data. nih.govnih.gov These methods provide a hierarchical approach to molecular electronic structure, with varying levels of accuracy and computational cost. researchgate.net
The simplest type of ab initio calculation is the Hartree-Fock (HF) scheme. nih.govnih.gov In this method, the instantaneous electron-electron repulsion is not considered directly; instead, only its average effect (mean field) is included. nih.govnih.gov While HF is a fundamental starting point, it does not account for electron correlation, which is the interaction between individual electrons.
To improve upon the HF method, post-Hartree-Fock methods have been developed to incorporate electron correlation. These include Møller-Plesset perturbation theory (MPn) and coupled cluster (CC) theory. nih.gov These methods can be made to converge to the exact non-relativistic solution of the Schrödinger equation, provided the level of theory and the basis set are sufficiently large. nih.gov However, the downside of high-level ab initio methods is their significant computational cost, which scales unfavorably with the size of the molecule and the basis set. nih.gov While these methods can be applied to determine the ground-state properties of molecules like this compound, their true necessity often arises in problems where simpler methods like DFT are inadequate, such as the accurate calculation of excited states.
Excited State Calculations and Photophysical Modeling
Calculating the properties of this compound's electronically excited states is a long-standing challenge in quantum chemistry, essential for understanding its characteristic photophysical behaviors like absorption and fluorescence. rsc.org
The low-lying singlet excited states of this compound, particularly the ¹Lₐ and ¹Lₑ states, dictate its absorption and fluorescence emission properties. rsc.org Accurately calculating these states is notoriously difficult for many common computational methods. Single-reference approaches like Time-Dependent Density Functional Theory (TD-DFT), while efficient, can yield inconsistent accuracy for the ¹Lₐ and ¹Lₑ excitation energies and, in some cases, may even predict the incorrect energetic ordering. rsc.org
To overcome this challenge, multi-reference perturbation theory (MRPT) methods are required. rsc.org These methods are designed for systems where more than one electronic configuration is needed to describe the wavefunction. A successful approach for this compound involves using a Generalized Multi-configuration Quasi-degenerate Perturbation Theory (GMC-QDPT). rsc.org In this scheme, all 16 valence π orbitals on the this compound moiety are selected as active orbitals. rsc.orgresearchgate.net This allows for an accurate description of the electronic transitions. The calculated ¹Lₐ and ¹Lₑ excitation energies using this method show excellent agreement with experimental values. rsc.orgresearchgate.net
Table 2: Calculated vs. Experimental Excitation Energies of this compound using GMC-QDPT
| Excited State | Calculated Energy (eV) with MRX(4) reference space | Experimental Energy (eV) | Reference |
|---|---|---|---|
| ¹Lₑ (¹B₃ᵤ) | 3.78 | 3.73 | rsc.org |
| ¹Lₐ (¹B₂ᵤ) | 3.34 | 3.36 | rsc.org |
Studies on derivatives like 1,3,6,8-tetraphenyl this compound have shown that MRPT calculations can correctly predict the inversion of the energetic ordering of the ¹Lₐ and ¹Lₑ states upon substitution, a result not readily obtained by single-reference methods. rsc.orgresearchgate.net
To accurately model the spectral features of this compound in a condensed phase, such as in a solvent, it is necessary to account for the dynamic interactions between the this compound molecule and its environment. A powerful approach for this is to combine quantum mechanical calculations with classical molecular dynamics (MD) simulations in a QM/MM (Quantum Mechanics/Molecular Mechanics) framework. researchgate.net
In this methodology, MD simulations are used to generate a large number of configurations ("snapshots") of the solute (this compound) within the explicit solvent environment. researchgate.net For each snapshot, the effect of the environment on the electronic properties of this compound is calculated. This allows for the simulation of spectral line shapes and broadening that arise from the subtle interplay of environmental and intrinsic molecular features. rsc.org
This approach has been used to simulate the absorption and emission spectra of this compound in a water ice matrix. rsc.org The simulations show that both the absorption and emission spectra of this compound in the water cluster are broadened due to the translations and torques of the this compound molecule within the solvent cage, even at low temperatures. rsc.orgsci-hub.se This computational strategy successfully reproduces the broad but well-structured spectral shape observed experimentally, providing a quantitative model of this compound's emission properties in different environments. rsc.orgnih.gov
Computational Analysis of this compound Sensing Mechanisms
Computational studies are instrumental in elucidating the mechanisms behind this compound-based chemical sensors. By modeling the interactions between this compound and target analytes at the molecular level, these analyses provide fundamental insights into sensor performance and can guide the design of new, more effective sensing platforms.
A detailed computational analysis of a this compound single-molecule junction has been performed to characterize its performance as a chemiresistive gas sensor. This type of sensor works by modulating its electronic transport properties in response to the adsorption of gas molecules. The study investigated the intermolecular interactions between the this compound core and small gaseous molecules such as water (H₂O), ammonia (B1221849) (NH₃), and nitrogen dioxide (NO₂).
The analysis revealed that the sensing mechanism is highly dependent on the nature of the molecule-surface interaction. The open-shell character of the NO₂ molecule leads to a strong interaction with this compound, giving rise to a Fano resonance and triggering a robust chemiresistive response. In contrast, the weaker interactions with H₂O and NH₃ result in lower sensitivity.
Crucially, these computational models have demonstrated the pivotal role of destructive quantum interference (DQI) in the sensing process. By exploiting DQI effects that can arise in specific configurations (e.g., meta-substituted this compound), it is possible to calibrate the sensor to dramatically enhance both its sensitivity and chemical selectivity. This enhancement can be by almost two orders of magnitude, allowing for the detection and distinction of individual molecules. These results provide a foundational strategy for designing high-performance chemical sensors based on graphene-like functional units such as this compound.
Intermolecular Interaction Analysis
Theoretical and computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the association of this compound molecules. These studies are crucial for understanding phenomena such as π-stacking, crystal packing, and the formation of excited-state dimers known as excimers. The analysis of the this compound dimer's potential energy surface (PES) reveals the complex interplay of forces that dictate its structure and stability.
The stabilization of the this compound dimer is a result of a delicate balance between attractive and repulsive forces. Key attractive interactions include London dispersion forces, which are significant for large aromatic systems, and electrostatic interactions arising from the quadrupole moment of the this compound molecule. At very short distances, Pauli repulsion between the electron clouds of the monomers becomes dominant.
Computational studies have identified several low-lying configurations for the this compound dimer. mdpi.com The most stable ground-state geometry is a parallel-displaced structure, where one this compound molecule is shifted relative to the other along its molecular axes. nih.gov This arrangement maximizes attractive dispersion interactions while minimizing destabilizing Pauli repulsion.
Advanced computational methods, such as the domain-based local pair natural orbital coupled-cluster theory with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) extrapolated to the complete basis set (CBS) limit, have been employed to accurately calculate the intermolecular interaction energies (ΔE) of various this compound dimer configurations. mdpi.com These high-level calculations provide a reliable benchmark for understanding the stability of different dimer geometries.
One study systematically investigated the potential energy surface of the this compound dimer and identified several key stationary points. mdpi.com The interaction energies for four low-lying configurations were calculated, highlighting the energetic preference for slipped-parallel arrangements over a graphene-like structure. The dissociation energy of the most stable this compound dimer configuration has been predicted to be approximately -49 kJ/mol, after accounting for zero-point vibrational energy corrections. mdpi.com
The physical origin of the stabilization in these dimers can be further elucidated using Symmetry-Adapted Perturbation Theory (SAPT). This method decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. For the this compound dimer, dispersion forces are the dominant attractive contribution to the binding energy, which is characteristic of π-stacked aromatic systems. mdpi.com
The formation of this compound excimers, which are stable only in the excited state, is another critical aspect of its intermolecular interactions. researchgate.net Time-dependent density functional theory (TD-DFT) is a common computational tool used to explore the excited-state potential energy surface and model the dynamics of excimer formation. nih.govrsc.org These studies reveal that upon photoexcitation, the this compound dimer can relax from its ground-state geometry to a more eclipsed or partially overlapped conformation, which is energetically favorable in the excited state. nih.gov
Computational studies have also explored different excimer structures, such as eclipsed and twisted conformations. nih.gov For the this compound dimer, a twisted excimer structure was found to be more stable than the eclipsed one in some theoretical investigations. nih.gov
The interaction energies and geometries of this compound dimers are sensitive to the chosen computational method. Therefore, the use of accurate theoretical models and high-level computations is essential for a reliable description of these intermolecular interactions. mdpi.com
Research Findings on this compound Dimer Configurations
| Configuration | Description | Interplanar Distance (Å) | Interaction Energy (ΔE) (kJ/mol) | Computational Method |
|---|---|---|---|---|
| Slipped-Parallel ("L") | Parallel-displaced along the long molecular axis | ~3.35 | -50.6 | DLPNO-CCSD(T)/CBS |
| Slipped-Parallel ("S") | Parallel-displaced along the short molecular axis | Data not specified | -48.5 | DLPNO-CCSD(T)/CBS |
| Graphene-like ("G") | A stacked arrangement resembling a fragment of graphite | Data not specified | -43.9 | DLPNO-CCSD(T)/CBS |
| Twisted Excimer | One molecule is twisted with respect to the other in the excited state | Data not specified | More stable than the eclipsed excimer | TD-CAM-B3LYP/6-31G* + D3 |
Analytical Methodologies for Pyrene Detection in Research Contexts
Chromatographic Techniques
Chromatography is a powerful separation technique widely used for the analysis of polycyclic aromatic hydrocarbons (PAHs), including pyrene (B120774). It allows for the separation of this compound from complex mixtures, which is essential for accurate quantification.
Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile organic compounds like this compound. nih.gov When coupled with tandem mass spectrometry (MS/MS), it offers enhanced selectivity and sensitivity, which is particularly useful for complex sample matrices. uctm.edu This technique involves separating the components of a sample in the gas phase using a capillary column, followed by ionization and detection of the fragments based on their mass-to-charge ratio.
In GC-MS/MS analysis of this compound, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode, which significantly reduces matrix interference and improves the signal-to-noise ratio. uctm.edu For instance, a sensitive GC-MS/MS method was developed for determining 11 PAHs, including this compound, in human tissue samples, achieving low method quantitation limits. nih.gov Studies have shown that GC-MS/MS can achieve lower limits of detection (LOD) for this compound compared to single quadrupole GC-MS in selected ion monitoring (SIM) mode. shimadzu.com For example, one study reported a detection limit of 0.029 pg/µL for benzo[a]this compound (B130552) using GC-MS/MS, which was lower than the 0.159 pg/µL achieved with GC/MS (SIM). shimadzu.com The precision of these methods is generally high, with relative standard deviations (RSD) often below 10%. researchgate.net
Table 1: GC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Capillary columns (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 202 (for this compound) |
| Product Ions (m/z) | Varies depending on instrument tuning |
| Limit of Detection | Can reach picogram to femtogram levels |
This table presents typical parameters and is not exhaustive.
High-performance liquid chromatography (HPLC) is another cornerstone technique for this compound analysis, especially for non-volatile or thermally labile derivatives. nih.gov The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. nih.gov For this compound and other PAHs, reversed-phase HPLC with a C18 column is commonly used. nih.govnih.gov
Fluorescence detection is particularly well-suited for this compound analysis due to its native fluorescence, offering high sensitivity and selectivity. nih.govcdc.gov By setting specific excitation and emission wavelengths, analysts can minimize interferences from other compounds in the sample. nih.gov For example, a method for determining this compound in rat plasma used fluorescence detection with an excitation wavelength of 265 nm and an emission wavelength of 394 nm. nih.gov This method demonstrated a lower limit of quantitation (LLOQ) of 2 ng/ml. nih.gov The use of synchronous fluorescence scanning in conjunction with HPLC can further enhance selectivity for PAH metabolites like 1-hydroxythis compound (B14473) glucuronide. cdc.gov
Table 2: HPLC-Fluorescence Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile/water or Methanol/water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | Fluorescence Detector (FLD) |
| Excitation Wavelength | ~240-270 nm, ~330-345 nm |
| Emission Wavelength | ~370-400 nm |
| Limit of Detection | Low ng/L to µg/L range |
This table presents typical parameters and is not exhaustive.
Spectroscopic Techniques for this compound Analysis
Spectroscopic methods capitalize on the interaction of this compound with electromagnetic radiation to provide both qualitative and quantitative information.
Fluorescence spectroscopy is an inherently sensitive technique for detecting this compound. nih.gov this compound exhibits a characteristic UV-Vis absorption spectrum and a well-defined fluorescence emission spectrum with distinct vibronic bands. nih.govomlc.org The absorption spectrum of this compound in cyclohexane (B81311) shows a maximum molar extinction coefficient of 54,000 cm⁻¹/M at 335.2 nm. omlc.org
The fluorescence emission spectrum of this compound monomer is characterized by five major peaks, with the intensity ratio of the first and third vibronic bands (I₁/I₃) being sensitive to the polarity of the microenvironment. nih.gov This property is often exploited in various research applications. The quantum yield of this compound in cyclohexane is 0.32. omlc.org In research, the excitation wavelength is often set around 317-345 nm, with emission being monitored across the characteristic vibronic bands between approximately 375 nm and 410 nm. omlc.orgnih.gov Another feature is the formation of an "excimer," a broad, unstructured emission band at longer wavelengths (around 460 nm), which occurs when two this compound molecules are in close proximity. nih.govnih.gov
Table 3: Spectroscopic Properties of this compound Monomer Fluorescence
| Property | Value/Range |
|---|---|
| Typical Excitation Wavelength | 317 - 345 nm omlc.orgnih.gov |
| Major Emission Peaks (Vibronic Bands) | ~375, 379, 385, 395, 410 nm nih.govnih.gov |
| Excimer Emission Peak | ~460 nm nih.govnih.gov |
| Quantum Yield (in cyclohexane) | 0.32 omlc.org |
This table provides representative spectroscopic data.
Raman spectroscopy provides detailed structural information about molecules by probing their vibrational modes. For this compound, Raman spectroscopy can serve as a molecular fingerprint. chemrxiv.org Surface-Enhanced Raman Spectroscopy (SERS) is a particularly powerful variant of this technique for trace detection of PAHs. nih.gov By adsorbing this compound molecules onto a nanostructured metallic surface (like silver or gold), the Raman signal can be dramatically amplified. researchgate.net
Research has demonstrated the detection of this compound at very low concentrations using SERS. For instance, with a portable Raman spectrometer and a modified metal substrate, a detection limit of 10⁻⁸ mol/L for this compound was achieved. nih.gov Another study using gold nanoparticles modified with β-cyclodextrin reported a detection limit of 0.4 nM for this compound. researchgate.net The Raman spectrum of solid this compound shows a characteristic peak at 580 cm⁻¹. researchgate.net
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often cost-effective approach to this compound detection. These techniques are based on the redox reactions of this compound at an electrode surface. Differential pulse voltammetry (DPV) is a commonly used technique where the current is measured at different applied potentials. tandfonline.comnih.gov
The magnitude of the peak current in DPV is directly proportional to the concentration of this compound, allowing for quantitative analysis. tandfonline.com The choice of electrode material and modification is critical for achieving high sensitivity and selectivity. For example, a screen-printed electrode modified with a polyvinyl alcohol/titanium dioxide (PVA/TiO₂) nanocomposite has been used for this compound detection. tandfonline.com In this system, this compound molecules interact with the composite through π-π stacking and hydrophobic interactions, and their redox reactions generate a measurable voltammetric peak. tandfonline.com The optimal pH for this detection was found to be 4.0. tandfonline.com Another study on benzo[a]this compound using a glassy carbon electrode reported a detection limit of 0.67 nM. nih.gov Spectroelectrochemical sensors have also been developed, combining electrochemical modulation with fluorescence detection to achieve detection limits in the nanomolar range for this compound derivatives like 1-hydroxythis compound. researchgate.net
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-hydroxythis compound |
| 1-hydroxythis compound glucuronide |
| 1-pyrenebutyltrimethylammonium bromide |
| 1-pyrenebutylic acid |
| 1-pyrenemethanol |
| Acenaphthene |
| Acetonitrile |
| Anthracene |
| Benzo[a]this compound |
| Chrysene |
| Dibenzo[a,l]this compound |
| Dihydroxythis compound |
| Ethanol (B145695) |
| Fluorene |
| Methanol |
| Naphthalene |
| Phenanthrene |
| This compound |
Modified Electrode Designs
Electrochemical methods offer a promising avenue for the rapid and sensitive detection of this compound. A key area of research in this field is the development of modified electrodes that enhance the electrochemical response towards this compound oxidation or reduction. These modifications often involve the use of nanomaterials and polymers to increase the electrode's surface area, improve its catalytic activity, and facilitate electron transfer.
Several innovative modified electrode designs have been reported for this compound detection. For instance, a glassy carbon electrode (GCE) modified with a nanocomposite of copper oxide nanoparticles (CuONPs) and functionalized multi-walled carbon nanotubes (fMWCNTs) has demonstrated enhanced electrocatalytic activity for this compound oxidation. agriculturejournals.cz This synergistic combination allows for a lower detection limit and a wider linear range. agriculturejournals.cz Another approach involves the use of a screen-printed electrode modified with a polyvinyl alcohol/titanium dioxide (PVA/TiO2) composite. nih.gov The TiO2 nanoparticles in this composite act as electron mediators, facilitating charge transfer and providing catalytic activity for this compound's redox reactions, which significantly boosts the sensor's sensitivity. nih.gov Furthermore, a nanocomposite of graphene oxide (GO) with chromium-centered metal-organic framework (Cr-MOF) nanoparticles, regulated by the dendrimer polyamidoamine (PAMAM), has been used to modify an electrode for the detection of 1-hydroxythis compound, a major metabolite of this compound. nih.gov This modification leverages the high porosity of the Cr-MOF and the high conductivity of the electrochemically reduced graphene oxide (ERGO) to enhance the electrocatalytic effect. nih.gov
The performance of these modified electrodes is often evaluated based on key analytical parameters such as the limit of detection (LOD) and the linear range of analysis.
Table 1: Performance of Various Modified Electrodes for this compound and 1-Hydroxythis compound Detection
| Electrode Modification | Analyte | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|
| fMWCNTs/CuO nanocomposite on GCE agriculturejournals.cz | This compound | 1.2 - 23.1 µM | 1.30 µM |
| PVA/TiO2 composite on screen-printed electrode nih.gov | This compound | 1.0 × 10⁻⁸ to 1.0 × 10⁻³ g/L | 5.06 × 10⁻⁹ g/L |
| PAMAM/Cr-MOF/ERGO on GCE nih.gov | 1-Hydroxythis compound | 0.1–1.0 µM and 1.0–6.0 µM | 0.075 µM |
Sensing Platform Optimization for Trace Detection
For example, in the case of the PVA/TiO2 composite modified screen-printed electrode, the electrochemical performance was optimized using a 5 mmol/L K₃Fe(CN)₆ + 0.1 mol/L KCl (pH 4.0) solution as the supporting electrolyte to enhance ion-transport efficiency at the electrode interface. nih.gov Some electrochemical methods also incorporate a pre-concentration step, where this compound is allowed to adsorb onto the electrode surface for a specific time before the measurement is taken. agriculturejournals.cz This step effectively increases the concentration of the analyte at the electrode surface, leading to a stronger signal. The choice of the voltammetric technique is also critical; differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often preferred over cyclic voltammetry (CV) for quantitative analysis due to their higher sensitivity and better resolution. agriculturejournals.cznih.govnih.gov
Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique for trace detection. The optimization of SERS-based platforms involves the fabrication of highly active and uniform substrates. For instance, gold nanofilms have been successfully used as SERS substrates for the determination of this compound in water samples, achieving a limit of detection of 10 ng·L⁻¹. tandfonline.com Another innovative approach utilized a sol-gel matrix embedding silver nanoparticles functionalized with 25, 27-dimercaptoacetic acid-26, 28-dihydroxy-4-tert-butylcalix tandfonline.comarene to detect this compound in seawater, reaching a detection limit of 3 × 10⁻¹⁰ mol·L⁻¹. tandfonline.com The porosity of the substrate can also play a dominant role in the adsorption of this compound molecules, as demonstrated by SERS-active porous silver substrates that achieved a limit of detection of 23 nM for this compound in an aqueous solution without the need for surface functionalization. researchgate.net
Table 2: Optimized Sensing Platforms for Trace this compound Detection
| Sensing Platform | Technique | Key Optimization Feature | Limit of Detection (LOD) |
|---|---|---|---|
| Gold nanofilm substrate tandfonline.com | SERS | Enhanced Raman signal due to adsorption on rough noble metal surface. | 10 ng·L⁻¹ |
| Functionalized silver nanoparticles in sol-gel matrix tandfonline.com | SERS | Pre-concentration of this compound molecules within the zone of electromagnetic enhancement. | 3 × 10⁻¹⁰ mol·L⁻¹ |
| Porous silver substrates researchgate.net | SERS | Enhanced adsorption due to the porous network of Ag nanopores. | 23 nM |
Sample Preparation and Extraction Methods in Research
The analysis of this compound in complex matrices such as soil, water, and biological tissues necessitates effective sample preparation and extraction procedures to isolate the analyte from interfering components. The primary goals of these methods are to quantitatively extract this compound from the sample, remove matrix interferences, and concentrate the analyte to a level suitable for instrumental analysis.
Several extraction techniques are commonly employed in research for the analysis of this compound and other polycyclic aromatic hydrocarbons (PAHs). mdpi.com These include:
Solid-Phase Extraction (SPE): This is a widely used technique where a sample is passed through a solid adsorbent material packed in a cartridge. mdpi.com this compound is retained on the sorbent while other matrix components are washed away. mdpi.com The retained this compound is then eluted with a small volume of a suitable solvent. obrnutafaza.hr C18-bonded silica (B1680970) is a common sorbent for the extraction of PAHs from water samples. obrnutafaza.hr
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a fused silica fiber coated with an extracting phase. mdpi.com The fiber is exposed to the sample, and this compound partitions into the coating. mdpi.com The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. tandfonline.com
Matrix Solid-Phase Dispersion (MSPD): This method involves blending the sample with a solid support material (e.g., C18) in a mortar with a pestle. agriculturejournals.cz This process disrupts the sample matrix and disperses it over the surface of the sorbent. The resulting mixture is then packed into a column, and this compound is eluted with an appropriate solvent. agriculturejournals.cz MSPD is particularly useful for solid and semi-solid samples like soils and tissues. nih.govnih.gov
Microwave-Assisted Extraction (MAE): In this technique, microwave energy is used to heat the sample and solvent in a closed vessel. nih.gov The elevated temperature and pressure accelerate the extraction process, leading to shorter extraction times and reduced solvent consumption compared to traditional methods. nih.govnih.gov
Ultrasound-Assisted Extraction (UAE): Also known as sonication, this method uses high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles generates localized high pressure and temperature, which enhances the extraction of analytes from the sample matrix. mdpi.comnih.gov
The choice of extraction method often depends on the sample type, the required throughput, and the available equipment. For instance, a study comparing SPE and SPME for the analysis of monohydroxy PAHs in urine found that SPE had major advantages in terms of sample preparation time, cost, and throughput. tandfonline.com Another study compared MSPD with MAE for the extraction of PAHs from soil samples and found that MSPD provided excellent results. nih.gov
Table 3: Comparison of Extraction Methods for this compound and other PAHs
| Extraction Method | Principle | Common Applications | Advantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) mdpi.com | Partitioning between a solid sorbent and a liquid sample. | Water, biological fluids tandfonline.comobrnutafaza.hr | High recovery, good cleanup, potential for automation. nih.gov |
| Solid-Phase Microextraction (SPME) mdpi.com | Partitioning between a coated fiber and the sample. | Water, air tandfonline.com | Solvent-free, simple, portable for on-site sampling. mdpi.com |
| Matrix Solid-Phase Dispersion (MSPD) agriculturejournals.cz | Blending of sample with a solid support to disperse the matrix. | Soil, tissues, food nih.govnih.gov | Single-step extraction and cleanup, good for complex matrices. agriculturejournals.cz |
| Microwave-Assisted Extraction (MAE) nih.gov | Use of microwave energy to heat the sample and solvent. | Soil, sediments, biological tissues, food nih.govnih.gov | Fast, reduced solvent consumption, high extraction efficiency. researchgate.net |
| Ultrasound-Assisted Extraction (UAE) mdpi.com | Use of ultrasonic waves to create cavitation for extraction. | Soil, plant material, food nih.govmdpi.com | Simple, low cost, effective for a wide range of matrices. mdpi.com |
Future Directions and Emerging Research Frontiers in Pyrene Chemistry
Innovations in Pyrene (B120774) Synthesis and Functionalization
Recent advancements in the synthesis and functionalization of the this compound core are paving the way for the creation of novel derivatives with tailored properties. mdpi.comresearchgate.net Traditional methods often suffer from limitations in controlling the position of substitution on the this compound scaffold. mdpi.com The this compound molecule has multiple reactive positions, with the 1-, 3-, 6-, and 8-positions being the most electronically rich and susceptible to electrophilic aromatic substitution. researchgate.net The 2- and 7-positions are less reactive, while the 4-, 5-, 9-, and 10-positions, known as the K-region, are also challenging to functionalize selectively. mdpi.comresearchgate.net
A significant innovation in this area is the use of transition metal-catalyzed C-H activation, which has emerged as a powerful tool for site-selective functionalization of this compound. mdpi.comresearchgate.net This strategy allows for the direct introduction of functional groups at specific C-H bonds, offering a more efficient and atom-economical alternative to traditional cross-coupling reactions. mdpi.com For instance, methods have been developed for the C(2)- and C(7)-borylation of this compound, which can then be used as a platform to introduce a variety of other functionalities. mdpi.com These innovative synthetic methodologies are crucial for fine-tuning the electronic and photophysical characteristics of this compound derivatives for specific applications. researchgate.net
Another area of innovation is the development of post-polymerization modification routes. For example, this compound-functionalized polyacetylenes have been synthesized through the reaction between activated ester and primary amine groups, allowing for the incorporation of this compound moieties into polymer backbones. nih.gov The linkage and substitution patterns on the polymer have been shown to significantly influence the resulting photoluminescence properties, including the formation of monomer versus excimer emissions. nih.gov
The synthesis of this compound-based ligands for the construction of metal-organic frameworks (MOFs) is also a burgeoning field. semanticscholar.orgrsc.org The functionalization of this compound with groups like carboxylates facilitates the creation of diverse MOF structures with unique photophysical and photochemical properties arising from the coordination with metal centers. semanticscholar.org
Advanced this compound-Based Materials for Next-Generation Technologies
The unique electronic and optical properties of this compound make it a highly attractive building block for a new generation of organic electronic and optoelectronic devices. uky.edu The ability to tune its properties through chemical modification allows for the design of materials with specific functionalities for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.netuky.edu
In the realm of OLEDs, this compound derivatives are being developed as highly efficient blue-light-emitting chromophores. researchgate.netrsc.org For instance, a 2,7-functionalized this compound-based emitter has been shown to exhibit exceptionally deep blue photoluminescence with good external quantum efficiency. rsc.org The modification of the this compound core by introducing specific electron-donating or -accepting groups allows for the fine-tuning of its electro-optical properties. researchgate.net
This compound-based materials are also showing promise in the development of advanced polymers and supramolecular structures. nih.govmdpi.com The propensity of this compound to form aggregates with unique luminescent properties is being explored for applications in materials science. rsc.org For example, aggregation-induced emission (AIE) is a phenomenon observed in some this compound derivatives, where the molecules are non-emissive in solution but become highly luminescent upon aggregation. mdpi.com This property is being leveraged for applications in bioimaging and theranostics. mdpi.com
Furthermore, this compound-based metal-organic frameworks (MOFs) are emerging as a class of materials with diverse applications, including luminescence, photocatalysis, and adsorption and separation. semanticscholar.orgrsc.org The incorporation of this compound ligands into MOF structures can enhance electron transfer efficiency due to strong π-π interactions, leading to promising catalytic activities. semanticscholar.org
Development of Highly Selective and Sensitive this compound Probes
The inherent fluorescence of this compound and its sensitivity to the local environment have made it a popular fluorophore for the development of chemical sensors. rsc.org this compound-based fluorescent probes are being designed for the highly selective and sensitive detection of a wide range of analytes, including metal cations, anions, and neutral molecules. rsc.orgresearchgate.net These probes often operate on principles such as photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and excimer formation/disruption. mdpi.com
Recent research has focused on developing this compound probes for the detection of environmentally and biologically important ions. For example, a this compound-based sensor was developed for the selective detection of Fe³⁺ ions in an aqueous medium, exhibiting fluorescence quenching upon binding. nih.gov Another novel probe demonstrated high sensitivity for Cu²⁺ and fluoride (B91410) ions, with applications in bioimaging of living cells. researchgate.netrsc.org The detection of toxic heavy metal ions such as Hg²⁺ is another critical area, with this compound derivatives being designed to show a "turn-on" fluorescence response through excimer formation upon binding to mercury ions. mdpi.com
The versatility of this compound chemistry allows for the creation of probes for a variety of targets. A this compound-based fluorescent probe was designed for the sequential detection of Cu²⁺ and picric acid, demonstrating an "OFF-ON-OFF" switching mechanism. nih.gov Probes for other ions like Ag⁺ and Pb²⁺ have also been extensively reviewed, highlighting the chronological progress in this field. rsc.org The design of these probes often involves conjugating the this compound moiety to a specific recognition unit that selectively binds to the target analyte, triggering a change in the fluorescence signal. rsc.org
Below is an interactive data table summarizing the characteristics of selected this compound-based fluorescent probes:
| Target Analyte | Probe Name/Description | Detection Mechanism | Limit of Detection (LOD) |
| Fe³⁺ | 2-(this compound-2-yl)-1-(this compound-2-ylmethyl)-1H-benzo[d]imidazole (PEBD) | Fluorescence quenching | 1.81 µM |
| Cu²⁺ | This compound-based probe | Fluorogenic detection | Not specified |
| F⁻ | This compound-based probe | Fluorescence enhancement | Not specified |
| Hg²⁺ | This compound and amino acid-conjugated probe | "Turn-On" excimer emission | 57.2 nM |
| Cu²⁺ / Picric Acid | This compound-based probe PYS | Sequential "OFF-ON-OFF" | 9.3 x 10⁻⁸ M (Cu²⁺), 8.7 x 10⁻⁷ M (PA) |
Synergistic Theoretical-Experimental Approaches in this compound Studies
The integration of theoretical calculations with experimental studies is becoming increasingly crucial for a deeper understanding of the structure-property relationships in this compound chemistry. nih.govnih.gov Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for predicting the electronic structure, photophysical properties, and reactivity of this compound derivatives. nih.govnih.gov
For instance, in the development of a this compound-based sensor for Fe³⁺, DFT calculations were used to support the experimental findings and elucidate the binding mechanism. nih.gov Similarly, in the study of new this compound-based derivatives with aggregation-induced emission properties, DFT was employed to correlate the molecular structure with the observed photophysical characteristics, with theoretical estimations of HOMO-LUMO energy gaps aligning well with experimental values. nih.gov
Molecular docking and molecular dynamics simulations are other computational techniques that provide valuable insights into the interactions of this compound derivatives with biological systems. nih.gov In a study of the interaction between this compound derivatives and bovine serum albumin (BSA), these simulation methods complemented experimental fluorescence spectroscopy to elucidate the binding modes and the role of hydrophobic forces. nih.gov
The synergy between theory and experiment is also evident in the study of this compound's influence on the catalytic activity of metal complexes. nih.gov Theoretical calculations have been used to support experimental observations of π-π stacking interactions between this compound and N-heterocyclic carbene ligands in palladium and nickel complexes, and to understand how these interactions modify the electronic properties of the metal center. nih.gov This integrated approach allows for a more rational design of new this compound-based materials and molecules with desired functionalities.
Expanding Applications in Interdisciplinary Research
The unique properties of this compound are driving its application in a growing number of interdisciplinary research areas, bridging chemistry, biology, physics, and materials science. rsc.orgmdpi.com One of the most significant emerging fields is the use of this compound-based materials in biomedical applications, particularly in bioimaging and theranostics. mdpi.com The strong fluorescence and biocompatibility of certain this compound derivatives make them excellent candidates for use as probes in living cells. rsc.orgrsc.org this compound-based materials exhibiting aggregation-induced emission are especially promising for cellular imaging due to their enhanced brightness in aggregated states. mdpi.com
This compound is also being incorporated into the design of sophisticated molecular machines. acs.orgacs.org In one example, a molecular switch based on a this compound-functionalized cavitand was designed, where the conformational change of the cavitand in response to an external stimulus (pH change) resulted in a change in the this compound excimer fluorescence. acs.orgacs.org This demonstrates the potential of this compound as a signaling unit in complex molecular systems.
Furthermore, the interaction of this compound and its derivatives with environmental pollutants is an area of active research. mdpi.com For example, the synergistic effects of UVA radiation and benzo[a]this compound (B130552), a this compound-containing pollutant, on biological systems are being investigated to understand the mechanisms of DNA damage and oxidative stress. mdpi.com
The development of this compound-based MOFs is another example of interdisciplinary research, combining principles of coordination chemistry and materials science to create functional materials for applications ranging from catalysis to drug delivery. semanticscholar.orgrsc.org The continued exploration of this compound's fundamental properties and the development of novel synthetic methodologies will undoubtedly lead to even more diverse and impactful applications in the future.
Q & A
Q. How can experimental design techniques optimize pyrene biodegradation in composting systems?
Methodological Answer: Central Composite Design (CCD) is a robust statistical approach to assess this compound degradation in composting. Key variables include initial this compound concentration (25–100 ppm), compost stability (respiration index), and soil:compost ratio. A second-order polynomial model can predict degradation efficiency over time (10–30 days), with R² > 0.85 after 20 days . For example:
| Variable | Range (Coded Levels) | Impact on Degradation |
|---|---|---|
| This compound concentration | 50–150 mg/kg | Higher concentrations reduce microbial activity |
| Soil:compost ratio | 1:1 to 3:1 | Lower ratios enhance aeration and microbial diversity |
| Compost stability | 0.5–2.5 mg CO₂/g/day | Higher stability correlates with slower degradation |
Q. What analytical methods are effective for tracking this compound degradation in environmental samples?
Methodological Answer: High-performance liquid chromatography (HPLC) with fluorescence detection is preferred for this compound quantification due to its sensitivity (detection limit: 0.1 ppb). Gas chromatography-mass spectrometry (GC-MS) identifies metabolites like 1-hydroxythis compound. Fluorescence spectroscopy (e.g., this compound excimer emission at 475 nm) monitors molecular interactions in real time .
Q. How do plant systems like maize respond to this compound contamination in soil?
Methodological Answer: Maize (Zea mays) exhibits hormesis—growth stimulation at low this compound concentrations (25–50 ppm) and inhibition at higher levels (>75 ppm). Rhizosphere microbial activity enhances degradation (56–76% removal vs. 32–70% in non-rhizosphere). Use a completely randomized design (CRD) with three replicates to standardize variables like soil moisture (40–60%) and this compound application (ethanol-dissolved spraying) .
Advanced Research Questions
Q. What computational methods accurately model this compound's excited-state dynamics?
Methodological Answer: Multi-reference perturbation theory (MRPT), particularly GMCQDPT, outperforms single-reference DFT for this compound’s ¹La and ¹Lb excited states. MRPT accounts for static correlation and active spaces beyond the π-system, achieving <0.1 eV deviation from experimental absorption spectra. For derivatives (e.g., tetraphenyl this compound), MRPT predicts inversion of ¹La/¹Lb energy ordering due to substituent effects .
Q. How can response surface methodology (RSM) enhance this compound bioremediation strategies?
Methodological Answer: RSM identifies interactions between variables (e.g., pH, temperature, microbial consortia) to maximize degradation. For composting, a second-order polynomial model (Y = b₀ + Σbᵢxᵢ + Σbᵢⱼxᵢxⱼ) reveals nonlinear effects. After 30 days, the model achieves R² = 0.92, with initial this compound concentration (p < 0.01) and soil:compost ratio (p < 0.05) as critical factors .
Q. What mechanisms underlie this compound excimer formation in fluorescence studies?
Methodological Answer: Excimer formation involves π-π stacking of two this compound molecules in excited states, emitting at 475 nm. Time-resolved fluorescence decay (τ ≈ 40–100 ns) distinguishes monomer (400 nm) and excimer (475 nm) species. Ultrafast TDDFT simulations reveal two pathways: parallel stacking (dominant) and T-shaped configurations. Experimental validation uses supersonic jet-cooled this compound dimers .
Q. How do earthworms improve this compound degradation in non-sterile soils?
Methodological Answer: Earthworms (Lumbricus terrestris) enhance bioavailability by increasing soil aeration and enzymatic activity (e.g., cytochrome P450). In a 14-day trial, 25% degradation occurs at 100 ppm this compound with a 1:5 earthworm:soil ratio. Sterilization reduces efficiency by 15%, indicating microbial synergy. Metabolite analysis (GC-MS) confirms complete mineralization .
Methodological Considerations
- Statistical Validation : Use ANOVA for CCD/RSM models to confirm factor significance (p < 0.05) and lack-of-fit tests .
- Active Space Selection : In MRPT, include σ and lone-pair orbitals to improve excited-state accuracy for substituted pyrenes .
- Fluorescence Quenching : For FRET-based assays, normalize this compound emission against controls to exclude solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
